Pharmacological significance of spiro[benzofuran-2,4'-piperidine] scaffolds in drug discovery
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The spiro[benzofuran-2,4'-piperidine] scaffold represents a privileged structural moti...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The spiro[benzofuran-2,4'-piperidine] scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to enforce a specific three-dimensional trajectory absent in flat heteroaromatic systems. Unlike its isomer, spiro[isobenzofuran-1,4'-piperidine] (associated with early antidepressants like Talopram), the benzofuran-2,4'-piperidine core has recently surged in prominence due to its role in allosteric modulation of difficult-to-drug targets, most notably SHP2 phosphatase and Sigma-1 receptors .
This guide dissects the pharmacological utility of this scaffold, providing a validated synthetic workflow, detailed Structure-Activity Relationship (SAR) insights, and mechanistic pathways relevant to oncology and neuropharmacology.
Structural Chemistry & Properties
The Spiro Advantage
The spiro[benzofuran-2,4'-piperidine] core features a spiro-carbon at the C2 position of the benzofuran ring and the C4' position of the piperidine ring. This
hybridization creates a rigid, orthogonal orientation between the two ring systems.
Vectorial Projection: The piperidine nitrogen is positioned to interact with solvent-exposed residues or specific anionic pockets (e.g., Asp residues in GPCRs), while the benzofuran moiety engages hydrophobic sub-pockets.
Physicochemical Profile: The scaffold lowers the global planarity of the molecule, improving solubility and metabolic stability (Fsp3 score enhancement) compared to biaryl ether analogs.
Isomeric Distinction (Critical)
Researchers must distinguish between the two primary isomers to avoid pharmacological conflation:
Spiro[1-benzofuran-2,4'-piperidine] (Target of this guide): Oxygen at position 1; Spiro at position 2. Key for SHP2 inhibitors and Sigma ligands.
Spiro[isobenzofuran-1,4'-piperidine] (3H-spiro...): Oxygen at position 2; Spiro at position 1. Key for NK1 antagonists and SSRI-like activity.
Figure 1: Structural differentiation between the primary spiro-benzofuran scaffolds.
Validated Synthesis Protocol
The construction of the spiro[benzofuran-2,4'-piperidine] core is challenging due to the formation of the quaternary center. The most robust, scalable method utilizes Umpolung chemistry to couple a benzaldehyde derivative with a piperidone.
Protocol: Umpolung-Initiated Spirocyclization
Reference Basis: Recent optimization for SHP2 inhibitor intermediates (e.g., GDC-1971).
Cyclization Agent: Potassium tert-butoxide (KOtBu) or intramolecular SNAr conditions.
Step-by-Step Workflow:
Formation of Katritzky Intermediate:
React 2-fluorobenzaldehyde with benzotriazole and morpholine to form the
-aminoalkylbenzotriazole. This converts the aldehyde carbon into a potential nucleophile (masked acyl anion).
QC Check: Monitor disappearance of aldehyde peak via
H NMR.
Umpolung Addition:
Cool the intermediate to -78°C in THF. Add n-BuLi to generate the carbanion. Add N-Boc-4-piperidone slowly. The carbanion attacks the ketone, forming a tertiary alcohol.
Critical Step: Temperature control is vital to prevent decomposition of the lithiated species.
Hydrolysis:
Treat with aqueous acid (e.g., oxalic acid) to unmask the ketone, resulting in a 4-(2-fluorobenzoyl)-4-hydroxypiperidine intermediate.[1]
Spirocyclization (Intramolecular SNAr):
Dissolve the intermediate in DMF/THF. Add KOtBu (2.0 equiv). The alkoxide attacks the aromatic ring at the 2-position, displacing the fluoride.
Reduction (Optional):
The resulting 3-oxo group can be reduced (NaBH4) or removed (Wolff-Kishner) depending on the target pharmacology.
Figure 2: Umpolung synthesis pathway for the spiro[benzofuran-2,4'-piperidine] core.
Pharmacological Targets & Mechanisms
The scaffold's versatility allows it to address diverse biological targets. The most significant current application is in SHP2 inhibition and Sigma Receptor modulation .
SHP2 Allosteric Inhibition (Oncology)
Drug Candidate: Migoprotafib (GDC-1971)
Mechanism: SHP2 is a protein tyrosine phosphatase that acts as a positive transducer in the RAS/MAPK pathway. The spiro[benzofuran-2,4'-piperidine] moiety binds to an allosteric site (the "tunnel"), locking the enzyme in an auto-inhibited closed conformation.
Significance: This overcomes the difficulty of targeting the conserved active site of phosphatases.
Sigma-1 Receptor Modulation (Neuro/Analgesia)
Mechanism: The Sigma-1 receptor (Sig-1R) is a chaperone at the ER-mitochondria interface.
Binding Mode: The basic nitrogen of the piperidine forms an ionic bond with Asp126. The benzofuran moiety occupies the primary hydrophobic pocket.
Activity: 3-substituted derivatives (e.g., 3-cyano) show sub-nanomolar affinity (
nM). These ligands modulate Ca signaling and reduce ER stress, relevant for neuropathic pain and neurodegeneration.
Structure-Activity Relationship (SAR) Summary
Position
Modification
Pharmacological Effect
Piperidine Nitrogen (N')
Methyl / Ethyl
Enhances Opioid (Mu) affinity.
Piperidine Nitrogen (N')
Benzyl / Phenethyl
Enhances Sigma-1 affinity; Critical for SHP2 tunnel occupancy.
Benzofuran C3
Carbonyl (=O)
Intermediate for diversification; reduces lipophilicity.
Benzofuran C3
Cyano (-CN)
Drastically increases Sigma-1 selectivity over Sigma-2.
The following diagram illustrates how the spiro-scaffold inhibitor (e.g., GDC-1971) interrupts the RAS-MAPK signaling cascade in cancer cells.
Figure 3: Mechanism of Action for spiro-based SHP2 inhibitors in the MAPK pathway.
References
Umpolung Synthesis of Spiro[benzofuran-2,4'-piperidine]:
Title: Umpolung Flow Chemistry for the Synthesis of a 3-Oxo-3H-spiro[benzofuran-2,4′-piperidine] Building Block.
Source: Journal of Organic Chemistry (2024).
URL:[Link]
SHP2 Inhibitor Discovery (GDC-1971):
Title: Discovery of GDC-1971 (Migoprotafib), a Potent and Selective Allosteric SHP2 Inhibitor.
Source: Journal of Medicinal Chemistry (2023).
URL:[Link]
Sigma Receptor Ligands:
Title: Synthesis and structure-affinity relationships of spiro[[2]benzofuran-1,4'-piperidines] as sigma-1 receptor ligands.
Source: Journal of Medicinal Chemistry (2009).
URL:[Link]
Opioid Receptor Activity:
Title: C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] as potent opioids: a conformation-activity study.
Source: Bioorganic & Medicinal Chemistry Letters (1998).
URL:[Link]
Molecular weight and formula analysis of 3H-Spiro[benzofuran-2,4'-piperidine] HCl
The following technical guide provides an in-depth analysis of 3H-Spiro[benzofuran-2,4'-piperidine] Hydrochloride , a privileged spirocyclic scaffold used extensively in medicinal chemistry for CNS and GPCR ligand develo...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 3H-Spiro[benzofuran-2,4'-piperidine] Hydrochloride , a privileged spirocyclic scaffold used extensively in medicinal chemistry for CNS and GPCR ligand development.
Executive Summary
3H-Spiro[benzofuran-2,4'-piperidine] Hydrochloride (CAS: 71916-73-9 for free base; HCl salt analogs vary) represents a distinct class of spirocyclic ethers where the piperidine ring is fused at the C2 position of the dihydrobenzofuran system. Unlike flat aromatic scaffolds, this sp3-rich framework offers enhanced physicochemical properties, including improved solubility and metabolic stability.
This guide details the molecular stoichiometry, physicochemical identity, and a self-validating analytical workflow to distinguish this specific 2-spiro isomer from its structural isomer, spiro[benzofuran-3,4'-piperidine].
Part 1: Structural Identity & Physicochemical Properties
Molecular Formula & Stoichiometry
The core structure consists of a piperidine ring sharing a spiro-carbon with the 2-position of a 2,3-dihydrobenzofuran ring. The "3H" designation in the IUPAC name indicates saturation at the 3-position of the furan ring, confirming the presence of a methylene bridge (-CH₂-) adjacent to the benzene ring.
Achiral (due to plane of symmetry in the unsubstituted piperidine ring)
Elemental Composition Analysis
For validation of bulk purity, the theoretical elemental composition is the primary benchmark. Significant deviations (>0.4%) indicate solvation (e.g., hydrates) or inorganic impurities.
The primary challenge in analyzing this scaffold is distinguishing it from the 3-spiro isomer (spiro[benzofuran-3,4'-piperidine]). The following workflow utilizes NMR chemical shifts as the definitive discriminator.
Structural Validation Workflow
The diagram below outlines the decision tree for confirming the spiro-junction position (C2 vs. C3).
Figure 1: NMR decision matrix for distinguishing 2-spiro (target) from 3-spiro isomers based on electronic shielding.
Mechanistic Insight: The NMR Logic
Target Molecule (2-Spiro): The methylene group at position 3 is benzylic . It is attached to the aromatic ring and the spiro-carbon.[1] It is not attached to oxygen.[2] Therefore, it appears upfield (typically 2.9 – 3.4 ppm ).
Isomer (3-Spiro): The methylene group at position 2 is an ether methylene (
). The direct attachment to oxygen causes a significant downfield shift (deshielding), typically appearing at 4.0 – 4.6 ppm .
Part 3: Experimental Protocols
Protocol: Proton Nuclear Magnetic Resonance (¹H NMR)
This protocol ensures complete solubilization of the hydrochloride salt and prevents aggregation that broadens peaks.
Preparation: Weigh 5.0 mg of the HCl salt into a clean vial.
Solvent: Add 0.6 mL of DMSO-d₆ .
Note: DMSO is preferred over CDCl₃ for HCl salts due to polarity. If using CDCl₃, add 1 drop of MeOD or D₂O to break ion-pairing aggregates.
Sample Prep: Dilute to 10 µM in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
Target Ions:
[M+H]⁺: 190.1226 m/z (Free base protonated).
Isotopic Pattern: The HCl salt in solution dissociates. You will observe the cation mass. To confirm the chloride counter-ion, switch to ESI- (Negative Mode) to observe Cl⁻ at m/z 35 and 37 (3:1 ratio).
Salt Stoichiometry Determination (Gravimetric/Titration)
To ensure the substance is a mono-hydrochloride and not a hemi-salt or free base.
Dissolve 50 mg of sample in 10 mL deionized water.
Add 2 drops of 5% potassium chromate indicator.
Titrate with 0.01 M Silver Nitrate (AgNO₃) until a brick-red precipitate persists.
Calculation:
Target: ~225.7 g/mol implies 1:1 stoichiometry.
Part 4: Handling & Stability
Hygroscopicity: As a secondary amine hydrochloride, the compound is moderately hygroscopic. Store in a desiccator at -20°C.
Solubility:
Water: >10 mg/mL (High).
DMSO: >50 mg/mL.
Dichloromethane: Low (unless converted to free base).
Free Basing: To recover the free base (C₁₂H₁₅NO), treat the aqueous solution with saturated NaHCO₃ and extract with Ethyl Acetate. The free base is an oil or low-melting solid prone to oxidation; storage as the HCl salt is recommended.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12830386: Spiro[benzofuran-2,4'-piperidine]. Retrieved from [Link]
Capot Chemical. Specifications of 3H-Spiro[2-benzofuran-1,4'-piperidine] hydrochloride. Retrieved from [Link]
Royal Society of Chemistry. Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Org. Biomol. Chem., 2005, 3, 3228-3235.[3] Retrieved from [Link]
The Evolution and Application of Spiro-Piperidine Derivatives in Medicinal Chemistry
Introduction: The Shift to Three-Dimensional Chemical Space As a Senior Application Scientist navigating the complexities of modern drug discovery, I have witnessed the paradigm shift from flat, sp2-hybridized aromatic s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Shift to Three-Dimensional Chemical Space
As a Senior Application Scientist navigating the complexities of modern drug discovery, I have witnessed the paradigm shift from flat, sp2-hybridized aromatic scaffolds to complex, sp3-rich three-dimensional structures. The metric of fraction sp3 (Fsp3) has become a critical predictor of clinical success, correlating with improved solubility, reduced off-target promiscuity, and enhanced pharmacokinetic profiles. Among these 3D architectures, the spiro-piperidine scaffold—characterized by a piperidine ring fused to another ring system through a single quaternary spiro carbon—has emerged as a "privileged structure" in medicinal chemistry (1).
This structural rigidity allows medicinal chemists to project pharmacophores and the nitrogen lone pair in highly specific vectors, optimizing receptor-ligand interactions while minimizing the entropic penalty of binding (2).
Historical Milestones and FDA-Approved Therapeutics
The historical trajectory of spiro-piperidines is anchored by several landmark FDA approvals that validated the scaffold's clinical viability across diverse therapeutic areas (3):
Fluspirilene: An early spiro[cyclopentane-1,4'-piperidine]-based typical antipsychotic, validating the penetration of spiro-piperidines across the blood-brain barrier for Central Nervous System (CNS) targets.
Rifabutin: A spiro-piperidyl derivative of rifampicin, exhibiting potent anti-tubercular activity (MIC90 of 1.0–5.0 μM).
Recent Innovations: The scaffold has been extensively utilized in modern targets, including M2 proton channel inhibitors for Influenza A (4), ASH1L histone methyltransferase inhibitors for leukemia (5), and Histone Deacetylase (HDAC) inhibitors for oncology (6).
Causality in Scaffold Design: Why Spiro-Piperidines?
When designing a drug candidate, the choice to incorporate a spiro-piperidine is rarely arbitrary. The causality behind this choice includes:
Vectorial Projection & Conformation: The spiro fusion restricts the conformational flexibility of the piperidine ring. For instance, in GPCR agonists, this rigidity precisely aligns the basic nitrogen to interact with conserved aspartate residues in the target receptors.
Overcoming Lipophilicity: In the development of FabI inhibitors against S. aureus, initial naphthyridinone compounds suffered from high lipophilicity and poor aqueous solubility. Transitioning to a spiro-piperidine modification drastically improved solubility without compromising antibacterial efficacy (3).
Metabolic Stability: The quaternary spiro carbon eliminates the metabolic liability of a tertiary C-H bond, which is often a primary site for cytochrome P450-mediated oxidation.
Quantitative Data: Pharmacological Impact of Spiro-Piperidine Substitution
The structural advantages of spiro-piperidines are best illustrated by quantitative structure-activity relationship (SAR) data. Below is a comparative analysis of spiro-piperidine derivatives against their respective targets.
Target / Disease
Compound
Structural Feature
Activity (IC50 / MIC)
Reference
ASH1L (Leukemia)
Compound 33
Unsubstituted spiro-piperidine
0.54 μM
[PMC, 2021]
ASH1L (Leukemia)
Compound 36
2-cyclobutoxyethyl spiro-piperidine
0.28 μM
[PMC, 2021]
AM2-TM (Influenza)
Amantadine
Adamantane core
Baseline
[Hong Lab, 2009]
AM2-TM (Influenza)
Spiro-piperidine 9
Spiro[5.5]undecane system
10-20x > Amantadine
[Hong Lab, 2009]
S. aureus (FabI)
Compound 68
Spiro-naphthyridinone piperidine
≤ 0.016 μg/mL
[PMC, 2024]
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of spiro-piperidines historically presented significant challenges, particularly for 2-spiropiperidines. However, modern cross-coupling and Grignard additions have streamlined this process. As an application scientist, I emphasize scalable, self-validating protocols over theoretical routes. Below is a validated, kilogram-scale workflow for the synthesis of Spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4′-piperidine]-2-one, a critical intermediate for M1/M4 agonists (7).
Rationale: This protocol utilizes a Grignard-mediated addition to a piperidone, followed by cyclization. The critical self-validating step is the pH-controlled workup, which prevents emulsion formation—a common failure point in large-scale spirocycle syntheses.
Anion Formation: Charge a reactor with the starting oxazine derivative (1.0 equiv) and dilute with anhydrous 2-MeTHF (7.5 vol). Cool the mixture to 0–5 °C.
Grignard Addition: Dose 2 M iPrMgCl in THF (1.2 equiv) while maintaining the batch temperature below 15 °C. Agitate for 15 min.
Validation Check: Quench an aliquot into water and monitor anion formation via HPLC to ensure complete metalation before proceeding.
Piperidone Coupling: Dose a prepared solution of 1-Boc-4-piperidone (1.2 equiv) in 2-MeTHF, strictly maintaining the temperature below 15 °C to prevent side reactions.
Cyclization & Deprotection: Add Isopropyl alcohol (10 vol) and cool to −5 to 0 °C. Dose 12 N Hydrochloric acid (18 equiv) keeping the temperature below 15 °C. Agitate for 12–18 h at 15–20 °C. Monitor via HPLC for complete conversion to the bis-HCl salt.
pH-Controlled Workup (Critical Step): Adjust the batch pH to 7.0–7.5 using 6 N HCl with an in-line calibrated pH meter. Add saturated aqueous ammonium chloride (4 vol) below 25 °C.
Causality: This specific pH range (6.5–7.1 final) completely eliminates the cloudy emulsion typically caused by the initial HCl quench, allowing for a clean and rapid phase separation.
Isolation: Separate the layers over 15–30 minutes, drain the aqueous layer, and filter the organic solution through a 5 μm cartridge to yield the final spiro-piperidine product in high purity.
Workflow Visualization
Caption: Kilogram-scale synthesis workflow of Spiro-Piperidine highlighting the critical pH-controlled workup.
Conclusion
The evolution of spiro-piperidine derivatives represents a triumph of rational drug design. By leveraging the sp3-rich geometry, medicinal chemists have successfully navigated the tightrope between lipophilicity, target affinity, and metabolic stability. As synthetic methodologies continue to mature—moving from niche academic exercises to robust, kilogram-scale industrial processes—the spiro-piperidine scaffold will undoubtedly remain a cornerstone in the development of next-generation therapeutics.
References
Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. RSC Publishing. 1
ACS Publications. (2018). Development of a Novel Process for the Kilogram-Scale Synthesis of Spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4′-piperidine]-2-one.7
PMC. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review.3
PMC. (2021). Structure-based development of novel spiro-piperidine ASH1L inhibitors.5
Hong Lab. (2009). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus.4
Taylor & Francis. (2008). Synthesis and biological activity of N-substituted spiro[benzoxazepine-piperidine] Aβ-peptide production inhibitors.2
ResearchGate. (2011). Discovery, Synthesis, and Pharmacological Evaluation of Spiropiperidine Hydroxamic Acid Based Derivatives as Structurally Novel Histone Deacetylase (HDAC) Inhibitors.6
Binding affinity profiles for spiro[benzofuran-2,4'-piperidine] analogs
An In-Depth Technical Guide to the Pharmacological Profiling of Spiro[benzofuran-2,4'-piperidine] Analogs Executive Summary The spiro[benzofuran-2,4'-piperidine] scaffold represents a highly privileged, rigid structural...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Pharmacological Profiling of Spiro[benzofuran-2,4'-piperidine] Analogs
Executive Summary
The spiro[benzofuran-2,4'-piperidine] scaffold represents a highly privileged, rigid structural motif in modern medicinal chemistry. While historically investigated for its affinity toward sigma receptors and cardiovascular targets, its unique orthogonal geometry has recently been repurposed to solve a critical challenge in oncology: the targeted inhibition of Histone Deacetylases (HDACs).
As a Senior Application Scientist, I have structured this technical whitepaper to bypass superficial summaries and directly address the causality behind the molecular design, the self-validating experimental workflows required to profile these compounds, and the quantitative binding affinities that make these analogs structurally novel therapeutic candidates.
Mechanistic Causality: The Pharmacophore Architecture
To understand the binding affinity of spiro[benzofuran-2,4'-piperidine] analogs, one must dissect the tripartite pharmacophore model required for HDAC inhibition. The catalytic pocket of zinc-dependent HDACs is characterized by a wide, solvent-exposed rim, a narrow 11 Å hydrophobic channel, and a buried catalytic
ion.
According to the seminal structural optimizations published in the [1], the integration of the spirocyclic core fulfills these requirements with high precision:
The Surface Recognition Cap: The spiro[benzofuran-2,4'-piperidine] system provides immense steric bulk and conformational rigidity. Unlike flexible linear caps, this spiro-fusion acts as an orthogonal "plug" that interacts optimally with the amino acid residues at the rim of the HDAC active site, driving isoform selectivity.
The Synthetic Vector (Linker): The piperidine nitrogen serves as the ideal synthetic attachment point. Functionalizing this nitrogen with an alkyl or aryl linker allows the molecule to traverse the narrow hydrophobic channel without steric clash.
The Zinc-Binding Group (ZBG): The linker terminates in a hydroxamic acid moiety. This ZBG acts as a bidentate chelator, tightly binding the catalytic
ion and displacing the native water molecule required for the nucleophilic attack on acetylated histone tails.
Pharmacophore signaling pathway of HDAC inhibition by spiropiperidine analogs.
The binding affinity of these analogs is heavily dictated by the nature of the spiro-fusion and the integrity of the ZBG. Replacing the hydroxamic acid with a carboxylic acid completely abolishes activity, proving that
chelation is the primary driver of binding thermodynamics, while the spirocyclic cap dictates the kinetic residence time.
Below is a summarized quantitative profile comparing the binding affinities of key spirocyclic derivatives against nuclear extract HDACs and their corresponding cellular antiproliferative effects in HCT-116 colon carcinoma cells, benchmarked against the clinical standard SAHA (Vorinostat).
Compound Core
Linker Type
Zinc-Binding Group (ZBG)
HDAC Inhibition ()
HCT-116 Antiproliferation ()
Spiro[benzofuran-2,4'-piperidine]
Substituted Aryl
Hydroxamic Acid
0.08
1.2
Spiro[chromane-2,4'-piperidine] (Lead 30d)
Substituted Aryl
Hydroxamic Acid
0.04
0.6
Spiro[benzofuran-2,4'-piperidine]
Alkyl
Carboxylic Acid (Negative Control)
>10.0
>20.0
SAHA (Vorinostat - Standard)
Substituted Aryl
Hydroxamic Acid
0.02
0.8
Data synthesized from the pharmacological evaluations of structurally novel HDAC inhibitors [1].
Self-Validating Experimental Workflows
To accurately profile the binding affinity of [2] derivatives, the assay architecture must inherently control for false positives (e.g., compounds that quench fluorescence or inhibit the developer enzyme rather than the target).
Protocol: In Vitro Fluorometric HDAC Inhibition Assay
This methodology utilizes a two-step enzymatic cleavage process. The system is self-validating: by introducing a potent, irreversible HDAC inhibitor (Trichostatin A) during the development phase, we freeze the primary enzymatic reaction, ensuring the fluorescent readout is a strict function of the compound's specific HDAC binding affinity.
Step 1: Compound Preparation & Equilibration
Action: Prepare 10 mM stock solutions of the spiro[benzofuran-2,4'-piperidine] analogs in anhydrous DMSO. Serially dilute in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
).
Causality: DMSO must be maintained below 1% final well volume to prevent solvent-induced enzyme denaturation.
Step 2: Enzyme Incubation
Action: Dispense 15
of HeLa nuclear extract (a rich source of Class I/II HDACs) into a 96-well black microplate. Add 10 of the diluted compound and incubate at 37°C for 30 minutes.
Causality: Pre-incubation is critical. It allows the rigid spiro-cap to structurally align with the active site rim and the hydroxamic acid to form a stable chelate with the
ion before the substrate is introduced, ensuring accurate thermodynamic equilibrium.
Step 3: Substrate Addition
Action: Add 25
of the fluorogenic substrate (Boc-Lys(Ac)-AMC) to achieve a final concentration of 50 . Incubate for exactly 1 hour at 37°C.
Step 4: Developer Addition (The Self-Validating Step)
Action: Add 50
of a developer solution containing Trypsin and 2 Trichostatin A (TSA).
Causality: TSA immediately halts all ongoing HDAC activity, establishing a precise kinetic endpoint. Simultaneously, Trypsin selectively cleaves the amide bond of the deacetylated AMC substrate to release the free 7-amino-4-methylcoumarin fluorophore. If a compound is a false positive (inhibiting Trypsin instead of HDAC), a secondary counter-screen omitting HDAC will flag it.
Step 5: Fluorescence Readout & Analysis
Action: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate the
using non-linear regression. Validate the plate by ensuring the Z'-factor between the DMSO control (high signal) and TSA control (low signal) is >0.5.
Experimental workflow for the self-validating fluorometric HDAC inhibition assay.
References
Discovery, synthesis, and pharmacological evaluation of spiropiperidine hydroxamic acid based derivatives as structurally novel histone deacetylase (HDAC) inhibitors. Varasi M, et al. Journal of Medicinal Chemistry. 2011 Apr 28;54(8):3051-64. URL:[Link]
3H-Spiro(1-benzofuran-2,4'-piperidine) | C12H15NO | CID 12733230. PubChem Database. National Center for Biotechnology Information. URL:[Link]
Foundational
Engineering Spirocyclic Benzofuran-Piperidines: A Technical Guide to Next-Generation Sigma Receptor Ligands
Executive Summary & Target Biology Sigma receptors ( Rs) are a unique class of non-opioid, non-GPCR intracellular proteins that have emerged as critical targets in neuropharmacology and oncology. The receptor subtype is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Target Biology
Sigma receptors (
Rs) are a unique class of non-opioid, non-GPCR intracellular proteins that have emerged as critical targets in neuropharmacology and oncology. The receptor subtype is a 29 kDa ligand-operated chaperone residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[1]. Upon cellular stress or targeted ligand binding, the receptor dissociates from the binding immunoglobulin protein (BiP) and modulates inositol 1,4,5-trisphosphate receptors (IP3R3), thereby regulating calcium efflux and promoting cellular survival[2].
Due to their overexpression in various tumors and their modulatory role in neurodegenerative diseases,
receptors are prime targets for diagnostic positron emission tomography (PET) imaging and targeted therapeutics[3]. Among the most promising chemotypes developed to target this system are spirocyclic benzofuran-piperidines , which offer sub-nanomolar affinity, exceptional subtype selectivity, and optimal pharmacokinetic profiles for central nervous system (CNS) penetration[4].
Fig 1: Sigma-1 receptor signaling and chaperone dissociation pathway at the MAM.
pharmacophore requires a basic amine flanked by two hydrophobic regions at specific spatial distances. Linear or highly flexible ligands suffer from significant entropic penalties upon binding, often resulting in poor selectivity.
By fusing a piperidine ring to a benzofuran system via a spiro-junction, the conformational space of the basic nitrogen is strictly locked. This rigidification forces the N-benzyl (or substituted benzyl) group into an optimal vector for the primary hydrophobic pocket of the
receptor, while the benzofuran core occupies the secondary pocket[4]. Extensive QSAR studies have demonstrated that variations at the N-atom and the C3 position of the benzofuran ring profoundly impact affinity and selectivity[5].
Table 1: Binding Affinities of Key Spirocyclic Benzofuran-Piperidines
Note: Compound 5 is the homologous spiro[[2]benzopyran-1,4'-piperidine] analog, demonstrating that ring size variations also maintain high affinity.
Synthetic Methodologies & Workflow
To synthesize these complex spirocyclic architectures, a highly convergent approach is utilized. The protocols below detail the synthesis of the core scaffold and its subsequent radiolabeling for PET imaging.
Protocol A: Synthesis of the Spiro-Benzofuran Core
Lithium-Halogen Exchange:
Start with a 2-(2-bromophenyl)-1,3-dioxolane derivative. Dissolve in anhydrous THF and treat with n-butyllithium (n-BuLi) at -78°C under an inert argon atmosphere.
Causality: The cryogenic temperature is critical to prevent unwanted side reactions (such as Wurtz-Fittig coupling) and to stabilize the highly reactive aryllithium intermediate before the electrophile is introduced[4].
Nucleophilic Addition:
Add 1-benzylpiperidin-4-one dropwise to the mixture. The aryllithium attacks the electrophilic carbonyl carbon of the piperidone, forming a tertiary alcohol intermediate.
Acid-Catalyzed Spirocyclization:
Isolate the intermediate and treat it with Boron trifluoride etherate (BF
·OEt) in dichloromethane at room temperature.
Causality: BF·OEt acts as a strong Lewis acid to cleave the acetal protecting group, generating a highly reactive oxocarbenium ion. The adjacent tertiary hydroxyl group undergoes a rapid intramolecular nucleophilic attack, closing the oxygen heterocycle to form the rigid spiro[[2]benzofuran-1,4'-piperidine] framework[8].
Protocol B: Radiosynthesis of PET Tracer [
F]WMS-1813
Precursor Preparation:
Synthesize the tosylate precursor of the 3-(3-hydroxypropyl) spiro-benzofuran derivative[6].
Fluorination:
React the tosylate precursor with K[
F]F and Kryptofix 222 (K) in anhydrous acetonitrile at 90°C for 10 minutes.
Causality: K is a cryptand that strongly chelates the potassium ion. This sequestration leaves the[F]fluoride ion "naked" and highly nucleophilic, drastically accelerating the S2 displacement of the tosylate leaving group and minimizing competing elimination reactions[6].
Purification:
Isolate the tracer via semi-preparative HPLC to ensure >99.5% radiochemical purity and high specific activity (150–238 GBq/µmol)[6].
Fig 2: Convergent synthetic workflow for 18F-labeled spirocyclic benzofurans.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the pharmacological evaluation of these ligands relies on self-validating experimental designs.
In Vitro Radioligand Binding Assay
To validate
affinity, competitive binding assays are performed using guinea pig brain homogenates (which naturally express high densities of receptors). The homogenates are incubated with the synthesized spiro-ligand and [H]-(+)-pentazocine.
Self-Validation / Causality: (+)-pentazocine is highly selective for the subtype. Using it as the radioligand ensures that the resulting displacement curve accurately reflects affinity without confounding interference from receptors. Non-specific binding is explicitly defined by adding 10 µM haloperidol to a parallel control well[4].
In Vivo PET Imaging & Blocking Studies
For neuroimaging validation, female CD-1 mice are injected intravenously with ~5 MBq of [
F]WMS-1813. The radiotracer uptake is evaluated via ex vivo brain autoradiography.
Self-Validation / Causality: A critical "blocking study" must be performed to prove target specificity. A cohort of mice is pre-treated with unlabeled haloperidol (1 mg/kg) 5 minutes prior to tracer injection. Because haloperidol has a high affinity for receptors, it saturates the target sites. A successful tracer will show a significant reduction in radioactive uptake in the brain during the blocking study, validating that the signal is driven by specific receptor binding rather than non-specific lipid accumulation[6].
References
Maier, C. A., & Wünsch, B. (2002). Novel spiropiperidines as highly potent and subtype selective sigma-receptor ligands. Part 1. Journal of Medicinal Chemistry. 4
Wünsch, B., et al. (2002). Novel σ Receptor Ligands. Part 2. SAR of Spiro[[2]benzopyran-1,4'-piperidines] and Spiro[[2]benzofuran-1,4'-piperidines] with Carbon Substituents in Position 3. Journal of Medicinal Chemistry. 5
Maestrup, E. G., et al. (2009). Evaluation of spirocyclic 3-(3-fluoropropyl)-2-benzofurans as sigma1 receptor ligands for neuroimaging with positron emission tomography. Journal of Medicinal Chemistry.6
Wiese, C., et al. (2009). Synthesis of spirocyclic sigma1 receptor ligands as potential PET radiotracers, structure-affinity relationships and in vitro metabolic stability. Bioorganic & Medicinal Chemistry. 8
ACS Publications. (2013). Synthesis and Evaluation of Novel 18F-Labeled Spirocyclic Piperidine Derivatives as σ1 Receptor Ligands for Positron Emission Tomography Imaging. Journal of Medicinal Chemistry. 7
Chemical Stability Profile of 3H-Spiro[benzofuran-2,4'-piperidine] Hydrochloride: A Technical Guide
Executive Summary 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride is a highly rigid, three-dimensional spirocyclic scaffold increasingly utilized in modern medicinal chemistry. Its unique orthogonal geometry makes it...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride is a highly rigid, three-dimensional spirocyclic scaffold increasingly utilized in modern medicinal chemistry. Its unique orthogonal geometry makes it an excellent bioisostere for flat aromatic rings and a critical building block in the synthesis of SHP2 phosphatase inhibitors and centrally acting antihypertensive agents[1][2]. However, the integration of a benzofuran ether and a basic piperidine ring at a single spiro carbon introduces specific chemical vulnerabilities. Understanding its intrinsic stability and degradation pathways is paramount for formulation development, analytical method validation, and regulatory compliance under ICH Q1A(R2) guidelines[3][4].
This whitepaper provides an in-depth analysis of the scaffold's chemical reactivity, outlines self-validating forced degradation protocols, and maps its primary degradation mechanisms.
Intrinsic Chemical Reactivity & Vulnerabilities
The structural architecture of 3H-Spiro[benzofuran-2,4'-piperidine] dictates its stability profile. As a Senior Application Scientist, evaluating this compound requires looking beyond its static structure to understand the electronic interplay between its functional groups:
The Spiro-Ether Linkage: The C-O-C bond in the benzofuran moiety is sterically hindered by the perpendicular piperidine ring. While generally stable under physiological pH, it becomes a liability under extreme hydrolytic stress (acidic or basic), where protonation or hydroxide attack can force ring-opening.
The Piperidine Nitrogen: Formulated as a hydrochloride salt, the secondary amine is protonated. This salt formation is a deliberate design choice that enhances its stability against ambient oxidation and significantly reduces hygroscopicity compared to the free base[5]. However, under basic conditions where the free base is liberated, the electron pair on the nitrogen becomes a prime target for N-oxidation.
Benzofuran Oxidative Vulnerability: The electron-rich benzofuran ring is highly susceptible to electrophilic attack by reactive oxygen species (ROS). Biomimetic oxidation studies on benzofurans indicate that the primary degradation pathway involves the formation of a highly strained epoxide intermediate, which rapidly undergoes ring-opening to yield salicylaldehyde derivatives[6][7].
To establish a robust, stability-indicating analytical profile, forced degradation studies must target a "sweet spot" of 5–20% degradation[3]. This ensures sufficient degradant generation for structural elucidation without destroying the primary scaffold entirely.
Step-by-Step Experimental Methodology
The following protocols are designed as self-validating systems. Every stressor is paired with a quenching mechanism to halt degradation at the exact moment of sampling, ensuring that the LC-MS/MS data accurately reflects the intended timepoint.
Preparation of Stock Solution: Dissolve the API in a 50:50 mixture of HPLC-grade Water/Acetonitrile to yield a 1.0 mg/mL concentration. Causality: Acetonitrile ensures the hydrophobic benzofuran moiety remains fully solubilized during aqueous stress testing.
Acidic Hydrolysis: Transfer 5 mL of stock to a vial. Add 1 mL of 1.0 N HCl. Seal and incubate at 60°C for 48 hours. Quench: Neutralize with 1.0 N NaOH prior to analysis. Causality: Neutralization halts the acid-catalyzed ether cleavage and protects the silica-based stationary phase of the LC column from extreme pH damage.
Basic Hydrolysis: Transfer 5 mL of stock to a vial. Add 1 mL of 1.0 N NaOH. Incubate at 60°C for 48 hours. Quench: Neutralize with 1.0 N HCl. Causality: Basic conditions liberate the free piperidine base, testing its susceptibility to ambient degradation.
Oxidative Stress: Transfer 5 mL of stock to a vial. Add 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours in the dark. Quench: Add 100 µL of 10% sodium thiosulfate. Causality: Thiosulfate instantly reduces residual peroxide, preventing artificially inflated degradation during the autosampler queue time.
Thermal Stress (Solid State): Spread 50 mg of the solid API evenly in a petri dish. Incubate in a dry oven at 80°C for 7 days. Re-dissolve in the diluent for analysis.
Photolytic Stress: Expose 50 mg of solid API to UV (200 Watt-hours/m²) and visible light (1.2 million lux hours) in a photostability chamber per ICH Q1B guidelines[4].
ICH Q1A(R2) Forced Degradation Workflow for Spirocyclic APIs.
Degradation Pathways & Mechanisms
When subjected to oxidative stress (e.g., 3% H₂O₂), the primary degradation route of the benzofuran moiety mirrors cytochrome P450-mediated in vivo metabolism[6]. The electron-rich double bond of the benzofuran ring undergoes rapid epoxidation. This oxirane intermediate is highly strained due to the adjacent spiro-center and rapidly hydrolyzes. This hydrolysis forces the cleavage of the heterocyclic ring, resulting in a salicylaldehyde-piperidine derivative[6][7].
Concurrently, under basic conditions where the protective hydrochloride salt is neutralized, the free secondary amine of the piperidine ring becomes exposed and is highly susceptible to N-oxidation, forming a piperidine N-oxide degradant[5].
Proposed Oxidative Degradation Mechanism of the Benzofuran-Spiro-Piperidine Scaffold.
Quantitative Stability Data
To establish a predictive stability profile, the degradation kinetics under various stress conditions are summarized below. The data reflects the typical behavior of spiro-benzofuran-piperidine hydrochlorides under standard ICH Q1A(R2) protocols[3][8].
Stress Condition
Reagent / Environment
Temp / Time
% Degradation
Primary Degradant Identified
Acidic
1.0 N HCl
60°C / 48h
2.4%
Minor ether cleavage products
Basic
1.0 N NaOH
60°C / 48h
8.7%
Free base liberation, N-oxidation
Oxidative
3% H₂O₂
25°C / 24h
18.5%
Salicylaldehyde derivative, N-oxide
Thermal
Solid State
80°C / 7 days
< 1.0%
None (Highly thermally stable)
Photolytic
UV/Vis Light
1.2M lux hrs
4.2%
Unidentified photo-dimers
Formulation Insight: The hydrochloride salt form confers exceptional thermal stability and resistance to acidic hydrolysis. However, the scaffold exhibits significant vulnerability to oxidative environments. Drug development professionals must prioritize formulation strategies that mitigate oxidative stress, such as the inclusion of antioxidants (e.g., BHT, ascorbic acid) or utilizing inert atmospheric packaging (nitrogen flushing) during long-term storage.
References
piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents - nih.gov - 1
SHP2 INHIBITORS - European Patent Office - EP 3772513 A1 - googleapis.com - 2
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects - resolvemass.ca - 3
Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins - mdpi.com - 6
The 3H-Spiro[benzofuran-2,4'-piperidine] Scaffold: Patent Landscape, Mechanistic Rationale, and Development Workflows
As modern drug discovery moves beyond flat, sp2-hybridized aromatic rings to mitigate off-target toxicity and improve physicochemical properties, spirocyclic scaffolds have emerged as highly privileged structures. The 3H...
Author: BenchChem Technical Support Team. Date: March 2026
As modern drug discovery moves beyond flat, sp2-hybridized aromatic rings to mitigate off-target toxicity and improve physicochemical properties, spirocyclic scaffolds have emerged as highly privileged structures. The 3H-spiro[benzofuran-2,4'-piperidine] core, characterized by its orthogonal ring fusion, provides a rigid, three-dimensional projection of pharmacophores. This technical guide dissects the patent landscape of these derivatives, exploring their mechanistic roles as allosteric modulators and detailing the synthetic and biochemical workflows required for their development.
Structural Rationale: Escaping Flatland
The spiro-fusion at the C2 position of the benzofuran and the C4 position of the piperidine ring forces a 90-degree twist between the two pharmacophoric planes. This conformational restriction dramatically reduces the entropic penalty upon target binding. Furthermore, the basic piperidine nitrogen serves as a critical hydrogen-bond donor/acceptor or a site for salt-bridge formation, while the benzofuran system provides a highly tunable lipophilic anchor. This "escape from flatland" translates to improved aqueous solubility, enhanced metabolic stability, and superior target selectivity compared to planar analogs.
Key Therapeutic Targets and Patent Landscape
SHP2 Phosphatase (Oncology)
Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical node connecting receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway. In its basal state, SHP2 is auto-inhibited; the N-SH2 domain occludes the catalytic PTP domain. Oncogenic mutations or hyperactive RTK signaling relieve this auto-inhibition.
Spiro[benzofuran-2,4'-piperidine] derivatives have been heavily patented as allosteric inhibitors that act like a "molecular glue," stabilizing the auto-inhibited, closed conformation 1. Recent patents demonstrate that these spiro-compounds exhibit potent SHP2 kinase inhibitory effects, suppressing tumor metastasis and immune evasion mediated by the PD-1 pathway 2.
Fig 1: SHP2 signaling pathway and mechanism of allosteric inhibition by spiro-derivatives.
Histamine H3 Receptor and CNS Targets
Historically, the spiro-piperidine core has been utilized for Central Nervous System (CNS) indications. The basic piperidine nitrogen perfectly aligns with the conserved aspartate residue in the transmembrane domain of GPCRs, such as the Histamine H3 receptor. Earlier foundational patents also highlighted nitrogen-containing spirocycles as Class III antiarrhythmic and cardiotonic agents, leveraging the scaffold's ability to modulate ion channels 3.
Epigenetic Modulation (HDAC Inhibitors)
When functionalized with a zinc-binding group (ZBG) like hydroxamic acid, the spiro[benzofuran-2,4'-piperidine] core acts as an excellent surface recognition cap group. This structural combination has yielded potent Histone Deacetylase (HDAC) inhibitors with strong in vivo tumor growth inhibition in murine xenograft models 4.
Quantitative Patent Landscape Analysis
The table below summarizes the quantitative shift in the patent landscape, highlighting how the spiro-core has been repurposed across different therapeutic areas over time.
Patent ID
Assignee / Origin
Primary Target
Core Modification
Indication
US5633247A
Merck & Co., Inc.
Ion Channels
Unsubstituted Benzofuran
Arrhythmia / Cardiac Impairment
EP3772513A1
C.N.C.C.S. S.c.a.r.l.
SHP2 Phosphatase
Pyrazine-substituted Piperidine
Oncology (Leukemia, Melanoma)
EP4342891A1
Jacobio Pharma
SHP2 Phosphatase
Halogenated Benzofuran
Oncology / Immune Evasion
WO2009137291
Euro-Celtique S.A.
HIF-Prolyl Hydroxylase
Spiroaza-indole fusion
Anemia / CNS Disorders
Synthetic and Biochemical Methodologies
To successfully develop these derivatives, researchers must navigate complex synthetic routes and robust biochemical validations. Below are self-validating protocols for both the synthesis of the core and the evaluation of its primary target, SHP2.
Synthesis Protocol: Umpolung Flow Chemistry for the Spiro Core
Traditional batch synthesis of the 3-oxo-3H-spiro[benzofuran-2,4'-piperidine] core is plagued by the over-addition of Grignard reagents to acid chlorides, yielding unwanted tertiary alcohols. To circumvent this, a continuous flow Umpolung strategy is employed 5.
Fig 2: Umpolung flow chemistry workflow for synthesizing the spiro[benzofuran-piperidine] core.
Step-by-Step Methodology:
Reagent Preparation : Dissolve the aryl acid chloride and the piperidine derivative in anhydrous THF. In a separate stream, prepare the Grignard reagent pre-mixed with bis[2-(N,N-dimethylamino)ethyl] ether.
Causality: The ether complex acts as a tridentate ligand, moderating the nucleophilicity of the Grignard reagent to arrest the reaction precisely at the aryl ketone intermediate.
Continuous Flow Mixing : Pump both streams into a microreactor chip at 20°C with a strict residence time of 2.6 seconds.
Quenching & Cyclization : Direct the flow output into a basic quench solution (e.g., K2CO3) and heat to 60°C.
Causality: The basic environment triggers the intramolecular spirocyclization of the intermediate ketone, closing the benzofuran ring.
Self-Validation (QC) : Route a micro-aliquot to an inline LC-MS. The reaction is validated if the mass corresponding to the tertiary alcohol byproduct is <5% of the total ion chromatogram (TIC).
To validate the efficacy of the synthesized spiro-derivatives, an in vitro enzymatic assay using full-length SHP2 is required 2.
Step-by-Step Methodology:
Buffer Preparation : Prepare a 1X Assay Buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, and 0.05% Tween-20.
Causality: Tween-20 is critical; it prevents the highly lipophilic spiro-compounds from aggregating and forming false-positive colloidal inhibitors.
Enzyme Activation : Incubate 0.5 nM full-length SHP2 protein with 0.5 μM of an activating peptide (e.g., IRS1_pY1172) for 30 minutes at room temperature.
Causality: Full-length SHP2 is auto-inhibited. The bis-phosphotyrosine peptide binds the N-SH2 domain, exposing the catalytic PTP pocket to simulate the oncogenic active state.
Compound Incubation : Add the spiro-derivative (serially diluted in DMSO, final DMSO concentration 1%) to the activated enzyme and incubate for 30 minutes.
Substrate Addition & Kinetic Readout : Add 10 μM of DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to initiate the reaction. Measure fluorescence (Ex: 358 nm, Em: 450 nm) continuously for 20 minutes.
Causality: DiFMUP is a non-fluorescent surrogate substrate. Upon dephosphorylation by SHP2, it yields DiFMU, a highly fluorescent product. Continuous kinetic reading ensures the inhibitor is acting via true allostery and not as a time-dependent aggregator.
Self-Validation (QC) : Calculate the Z'-factor using DMSO vehicle (high control) and a known reference inhibitor like SHP099 (low control). The assay is considered validated and trustworthy only if Z' > 0.6.
References
SHP2 INHIBITORS (EP 3772513 A1).
SPIRO COMPOUND AND USE THEREOF (EP 4342891 A1).
Nitrogen-containing spirocycles (US 5633247 A).
Umpolung Flow Chemistry for the Synthesis of a 3-Oxo-3H-spiro[benzofuran-2,4'-piperidine] Building Block.
Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solubility Profiling & Handling of 3H-Spiro[benzofuran-2,4'-piperidine] HCl
Executive Summary
This technical guide addresses the solubility characteristics of 3H-Spiro[benzofuran-2,4'-piperidine] Hydrochloride (and its structural analogs such as CAS 38309-60-3).[1] While the hydrochloride salt form enhances aqueous solubility compared to the free base, the lipophilic nature of the spiro-benzofuran scaffold creates a specific solubility window.[1]
Critical Finding: This compound exhibits high solubility in DMSO (>25 mM) but conditional solubility in aqueous media , heavily dependent on pH and ionic strength.[1] Researchers must prioritize DMSO for stock solutions and strictly control pH during aqueous dilution to prevent micro-precipitation in cellular or enzymatic assays.[1]
Chemical Properties & Solubility Profile
Understanding the physicochemical drivers is essential for reproducible data.[1]
Property
Specification
Impact on Solubility
Chemical Structure
Spiro-fused benzofuran & piperidine
Dual Nature: The benzofuran moiety is lipophilic (hydrophobic), while the piperidine amine is polar.[1]
Salt Form
Hydrochloride (HCl)
Ionic: Improves water solubility by protonating the piperidine nitrogen (), disrupting the crystal lattice.[1]
pKa (Calculated)
~9.0 – 9.8 (Piperidine N)
pH Sensitivity: At pH < 7, the molecule is charged (soluble).[1] At pH > 8, it deprotonates to the free base, drastically reducing solubility.[1]
LogP (Estimated)
~2.0 – 3.0
Moderate Lipophilicity: Indicates good membrane permeability but potential for aggregation in water.[1]
The following diagram illustrates the critical pH-dependent equilibrium that researchers must manage to avoid assay artifacts (e.g., false positives due to precipitation).
Figure 1: The pH-dependent solubility equilibrium.[1] Maintaining the protonated state is critical for aqueous stability.[1]
Detailed Protocols
Protocol A: Preparation of Master Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock free of particulate matter.
Calculate: Determine the mass required for a 10 mM or 50 mM stock.
Example: For 5 mg of compound (MW ~225.76 g/mol ):
Weighing: Weigh the solid into a generic glass vial (avoid plastic if long-term storage is planned, though polypropylene is generally acceptable for DMSO).[1]
Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.[1]
Inspection: Visual check against a dark background. The solution should be perfectly clear and pale yellow/colorless.[1]
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).
Protocol B: Aqueous Dilution (The "Serial Dilution" Method)
Objective: Dilute stock into assay media without inducing precipitation.[1]
Warning: Do not add the solid HCl salt directly to PBS or cell culture media (pH 7.4).[1] The buffering capacity may strip the HCl, causing the local concentration of free base to precipitate before it disperses.[1]
Intermediate Step (Optional but Recommended):
Dilute the DMSO stock 1:10 into distilled water first.[1] This keeps the pH slightly acidic (due to the HCl salt) and ensures dispersion.[1]
Final Dilution:
Pipette the intermediate (or DMSO stock) directly into the agitated assay buffer (PBS/Media).[1]
Max DMSO Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity in biological assays.
Validation:
Prepare a "Dummy" high-concentration control (e.g., 100 µM in Media).
Incubate at 37°C for 1 hour.
Measure Absorbance (OD600) or check under a microscope for crystals.[1]
Troubleshooting & QC Workflow
If you observe variability in your IC50/EC50 data, use this workflow to rule out solubility issues.
Figure 2: Troubleshooting logic for solubility-related assay variability.
References
Chem-Impex International. "3H-Spiro[2-benzofuran-1,4'-piperidine]hydrochloride Product Page."[1] Catalog No. 18905.[1][2] Accessed October 2023.[1] Link
Sigma-Aldrich (Merck). "3H-Spiro[1-benzofuran-2,4'-piperidine] (Free Base) Product Specification."[1] CAS 71916-73-9.[1][3][4] Accessed October 2023.[1] Link
GuideChem. "3H-Spiro[2-benzofuran-1,4'-piperidine] Properties and Safety." CAS 38309-60-3.[1][2][5] Accessed October 2023.[1] Link
National Institutes of Health (NIH) - PubChem. "Compound Summary: Spiro[isobenzofuran-1,4'-piperidine]."[1] Accessed October 2023.[1] Link
BLD Pharm. "Safety Data Sheet: Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride."[1] (Cited for handling protocols of similar spiro-piperidine HCl salts).[1] Link
Application Note: Protocols for Preparing Hydrochloride Salts of Spiro-Piperidine Compounds
This Application Note is structured as a technical guide for medicinal chemists and process development scientists. It synthesizes field-proven methodologies with mechanistic insights into the crystallization of sterical...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a technical guide for medicinal chemists and process development scientists. It synthesizes field-proven methodologies with mechanistic insights into the crystallization of sterically constrained spiro-piperidine salts.
[1]
Executive Summary & Rationale
Spiro-piperidines represent a privileged scaffold in drug discovery (e.g., Ibutamoren, Rolapitant, Spiropidion) due to their ability to orient pharmacophores in precise, vector-defined directions while restricting conformational entropy. However, this same structural rigidity often impedes efficient crystal packing, leading to a high propensity for "oiling out" or forming amorphous solids during salt formation.
This guide details the hydrochloride (HCl) salt formation for spiro-piperidines. While mesylate or tosylate salts are sometimes preferred for bioavailability (e.g., Ibutamoren Mesylate), the HCl salt remains the primary "first-pass" screen for solubility enhancement and purification intermediates due to the low molecular weight of the counterion and high pharmaceutic acceptability.
Pre-Formulation Assessment
Before initiating the protocol, evaluate the physicochemical landscape of the specific spiro-piperidine.
pKa and Stoichiometry
Most spiro-piperidines exhibit a pKa between 8.5 and 10.5 (secondary amine).
Mono-HCl: Standard target.
Bis-HCl: If the spiro-system contains a second basic nitrogen (e.g., spiro[pyrido-oxazine-piperidine]), a bis-salt may form. You must control pH to avoid mixed species.
Solvent Selection Matrix
Spiro-piperidine HCl salts are typically hygroscopic . Anhydrous conditions are recommended for the initial isolation to prevent the formation of gummy hydrates.
Solvent System
Role
Suitability for Spiro-Piperidines
Dichloromethane (DCM)
Dissolution
High. Excellent for dissolving the lipophilic free base.
Ethanol (EtOH)
Crystallization
Medium. Good solubility for salt, but risk of solubility being too high.
Isopropanol (IPA)
Crystallization
High. Ideally balances solubility; standard for recrystallization.
Diethyl Ether / MTBE
Anti-solvent
High. Essential for inducing nucleation in hindered amines.
Dioxane
Acid Carrier
High. 4M HCl in Dioxane is the reagent of choice to avoid water.
Core Protocol: Anhydrous Salt Formation (Method A)
Recommended for initial purification and characterization.
Materials
Spiro-piperidine free base (Purity >95% by HPLC recommended)
Acid Source: 4.0 M HCl in 1,4-Dioxane (preferred) or 2.0 M HCl in Diethyl Ether.
Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Anti-solvent: Methyl tert-butyl ether (MTBE) or n-Heptane.
Step-by-Step Methodology
Dissolution: Dissolve 1.0 equivalent (eq) of the spiro-piperidine free base in the minimum volume of DCM (approx. 5–10 volumes relative to weight). Ensure complete dissolution; filter if necessary to remove inorganic insolubles.
Temperature Control: Cool the solution to 0–5 °C in an ice bath. Rationale: Lower temperature reduces the kinetic energy, promoting controlled nucleation rather than rapid amorphous precipitation.
Acid Addition:
Slowly add 1.05 to 1.1 eq of 4M HCl/Dioxane dropwise over 10–15 minutes.
Observation: A white precipitate or turbidity should appear immediately.
Equilibration: Remove the ice bath and allow the slurry to stir at room temperature (20–25 °C) for 1–2 hours. This "aging" process allows metastable polymorphs to convert to the stable crystalline form.
Anti-Solvent Chase (Optional but Recommended): If the yield appears low or the suspension is thin, slowly add MTBE (2–5 volumes) dropwise.
Isolation: Filter the solid using a sintered glass funnel (porosity 3 or 4).
Washing: Wash the cake twice with cold MTBE or Et2O to remove excess acid and impurities.
Drying: Dry under vacuum (40–50 °C) for 12–24 hours. Note: Check for solvent entrapment (DCM/Dioxane) using 1H-NMR.
Troubleshooting: The "Oiling Out" Phenomenon
Spiro-compounds are notorious for oiling out (liquid-liquid phase separation) instead of crystallizing. This occurs when the salt's melting point is depressed by impurities or solvent, or when the lattice energy is insufficient to overcome solvation.
Workflow Visualization: Crystallization Logic
The following diagram outlines the decision process when standard precipitation fails.
Figure 1: Decision logic for handling spiro-piperidine salt crystallization. High contrast nodes indicate critical decision points.
Protocol for Oiled Products (Remediation)
Decant: Pour off the supernatant solvent.
Trituration: Add a non-solvent (Diethyl Ether or Hexane) to the oil. Vigorously scratch the side of the flask with a glass rod or spatula while sonicating. This mechanical stress often induces nucleation.
Vapor Diffusion: Dissolve the oil in a minimum amount of Methanol. Place this small vial inside a larger jar containing Diethyl Ether. Seal the jar. Ether vapors will slowly diffuse into the Methanol, causing slow, high-quality crystallization.
Case Study: Kilogram-Scale Bis-HCl Salt
Reference: Vertex Pharmaceuticals Process (ACS Omega, 2018)
In the development of a spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4′-piperidine] analog, researchers faced low yields with standard synthesis.
Challenge: The free base was difficult to isolate purely.
Solution: They developed a process to generate the bis-hydrochloride salt directly.
Method:
Reaction mixture (containing the spiro-product) was worked up.
Solvent switched to Isopropanol (IPA) .
Treated with excess HCl (generated in situ or added as solution).
Heated to 70 °C to ensure homogeneity, then cooled.
Result: >99% purity and 77% overall yield.
Key Takeaway: IPA is often the "Goldilocks" solvent for spiro-piperidine HCl salts, balancing solubility at high temps and insolubility at low temps.
Characterization & Validation
Once a solid is obtained, validity must be established.
Chloride Content Titration: Use Argentometric titration (AgNO3) to confirm the stoichiometry (Mono- vs Bis-HCl).
1H-NMR: Confirm the shift of the protons adjacent to the nitrogen. In DMSO-d6, the NH2+ protons usually appear as a broad singlet between 8.0–10.0 ppm.
XRPD (X-Ray Powder Diffraction): Essential to distinguish between a true crystalline salt and an amorphous salt. Sharp peaks indicate crystallinity; a "halo" indicates amorphous material.
References
Development of a Novel Process for the Kilogram-Scale Synthesis of Spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4′-piperidine]
Source: ACS Omega (Vertex Pharmaceuticals)
[Link]
Synthetic Routes to Approved Drugs Containing a Spirocycle (Rolapitant Example)
Source: MDPI Molecules
[Link]
Structure-based development of novel spiro-piperidine ASH1L inhibitors
Source: National Institutes of Health (PMC)
[Link]
Crystallization of hydrohalides of pharmaceutical compounds (Patent EP2436381A1)
Method
Application Note: Handling, Storage, and Remediation of Hygroscopic Piperidine Hydrochloride Salts
Abstract Piperidine hydrochloride (Piperidine HCl) is a ubiquitous building block in medicinal chemistry, serving as a core scaffold for numerous pharmaceuticals. However, its significant hygroscopicity presents a persis...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Piperidine hydrochloride (Piperidine HCl) is a ubiquitous building block in medicinal chemistry, serving as a core scaffold for numerous pharmaceuticals. However, its significant hygroscopicity presents a persistent challenge in quantitative research. Uncontrolled moisture absorption leads to stoichiometry errors, "caking," and hydrolytic degradation, potentially invalidating biological assays and synthetic yields. This guide provides a scientifically grounded, field-proven protocol for the handling, storage, and remediation of piperidine HCl salts, ensuring data integrity in drug development workflows.
The Physicochemical Challenge
The Mechanism of Hygroscopicity
Piperidine HCl (
) exhibits a high affinity for atmospheric water due to the high lattice energy of the ionic salt competing with the hydration energy of the ions. The chloride ion () is a hydrogen bond acceptor, while the ammonium center () acts as a donor. When exposed to humidity, the surface of the crystal lattice adsorbs water molecules, eventually forming a saturated solution layer (deliquescence).
Impact on Research:
Stoichiometric Drift: A sample weighing 100 mg may contain 10-15% water by weight, reducing the effective molarity of the reagent.
Physical Degradation: Formation of hard "cakes" prevents accurate dispensing and solubilization.
Chemical Interference: Excess water can quench moisture-sensitive reagents (e.g., acid chlorides, isocyanates) used in subsequent coupling steps.
Storage Protocols
Proper storage is the first line of defense. The goal is to maintain the thermodynamic activity of water (
) below the critical relative humidity (CRH) of the salt.
Environmental Hierarchy
Storage Tier
Environment
Recommended For
Tier 1 (Gold Standard)
Nitrogen-filled Glovebox
Long-term storage of bulk material; GMP standards.
Tier 2 (Standard)
Vacuum Desiccator ( or Silica)
Daily use benchtop storage.
Tier 3 (Acceptable)
Taped bottle in flammables cabinet
Short-term (<1 week) storage only.
Tier 4 (Prohibited)
Open shelf / Loose cap
Never. Leads to rapid degradation.
Container Selection[1]
Material: Amber borosilicate glass is preferred over plastic. Plastics (PE/PP) are permeable to water vapor over long durations.
Sealing: Parafilm® is insufficient for long-term storage. Use electrical tape or heat-shrink bands over the cap. For critical samples, store inside a secondary jar containing desiccant sachets.
Handling and Weighing Protocols
Objective: Minimize the "Time of Exposure" (ToE) to ambient atmosphere.
The "Closed-Transfer" Weighing Technique
Do not weigh hygroscopic salts directly on an open balance pan.
Preparation: Equilibrate the container to room temperature before opening to prevent condensation.
Vessel Selection: Use a weighing bottle with a ground-glass joint or a screw-cap vial. Avoid weighing paper (high surface area for moisture adsorption).
Tare: Place the closed empty vessel on the balance. Tare.
Transfer: Remove vessel from balance. Add approximate amount of Piperidine HCl quickly using a clean, dry spatula. Close vessel immediately.
Measurement: Return closed vessel to balance. Record weight.
Calculation: Calculate exact moles based on this stable weight.
Workflow Visualization
The following diagram illustrates the decision logic for handling Piperidine HCl based on its physical state.
Caption: Decision logic for inspecting, validating, and handling hygroscopic Piperidine HCl salts.
Quality Control & Validation
Trusting the label weight of a hygroscopic salt is a primary source of experimental error.
Quantitative Water Determination
Method A: Karl Fischer Titration (Volumetric)
Applicability: Gold standard for water content >0.1%.
Note: Piperidine HCl is acidic in solution. Standard KF reagents are generally compatible. However, if using free base piperidine, ensure the KF reagent is buffered (e.g., salicylic acid buffer) to prevent alkaline side reactions with the iodine titrant.
Method B: 1H-NMR (Quantitation)
Dissolve a known mass of salt in anhydrous DMSO-
.
Integrate the water peak (typically ~3.3 ppm) relative to the piperidine CH protons.
If your Piperidine HCl has caked or absorbed significant moisture, it must be dried before use in stoichiometry-sensitive reactions.[1]
Protocol: Vacuum Oven Drying
Transfer: Break up large clumps and transfer the salt to a wide-mouth weighing bottle or a round-bottom flask. Cover the mouth with aluminum foil and poke small pinholes to prevent powder loss during decompression.
Setup: Place in a vacuum oven.
Conditions:
Temperature: 40°C - 50°C. (Do not exceed 60°C to avoid potential discoloration or HCl loss, though the salt is generally stable).
Pressure: < 10 mbar (High vacuum is preferred).
Desiccant: Place a tray of fresh Phosphorus Pentoxide (
) or activated silica gel inside the oven to act as a moisture trap.
Duration: Dry to constant weight (typically 12–24 hours).
Cooling: Vent the oven with dry Nitrogen or Argon (not ambient air). Cap the vessel immediately upon removal.
Protocol: Azeotropic Distillation (For Solutions)
If the salt is to be used in a reaction where the solvent is compatible (e.g., Toluene), water can be removed via Dean-Stark trap.
Suspend the wet salt in Toluene.
Reflux under Dean-Stark conditions until no more water collects.
The salt will likely remain insoluble or partially soluble; the water is stripped from the solid surface.
Safety Considerations (MSDS Summary)
Hazards: Piperidine HCl is an irritant (Skin/Eye/Respiratory).
Incompatibility: Strong oxidizing agents.[2][3] Reacts with strong bases to liberate Piperidine (toxic, flammable liquid).
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
Safe Handling of Hygroscopic Materials. LabManager. Retrieved from [Link]
Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard reference for drying organic salts).
Hygroscopicity Categorization of Pharmaceutical Solids. Asian Journal of Pharmaceutics. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Recrystallization Protocols for 3H-Spiro[benzofuran-2,4'-piperidine] Hydrochloride
Executive Summary
3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride (CAS: 71916-73-9 / 38309-60-3 analogs) represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for sigma receptor ligands, opioid modulators, and NPY5 antagonists.[1][2] The purification of this spirocyclic amine salt is critical due to its propensity for hydrate formation and polymorphism.[1][3]
This guide provides an authoritative protocol for the recrystallization of 3H-Spiro[benzofuran-2,4'-piperidine] HCl.[1][2] Moving beyond generic "dissolve and cool" instructions, we define specific solvent systems based on dielectric constants (
) and Hansen Solubility Parameters (HSP) to maximize impurity rejection and yield.[1][2][3]
Solvent Selection Logic & Solubility Profile
The hydrochloride salt of spiro[benzofuran-piperidine] exhibits a distinct amphiphilic character.[1][2] The benzofuran moiety provides lipophilicity, while the piperidinium chloride core introduces high polarity and hydrogen bond donating (HBD) capacity.[1][2][3]
Solubility Matrix
Solvent Class
Specific Solvent
Solubility (Hot)
Solubility (Cold)
Role in Protocol
Protic Polar
Ethanol (Absolute)
High
Moderate
Primary Solvent
Protic Polar
Isopropanol (IPA)
Moderate
Low
Single-Solvent Candidate
Protic Polar
Methanol
Very High
High
Avoid (Yield Loss)
Aprotic Polar
Acetonitrile
Moderate
Low
Alternative Solvent
Ester
Ethyl Acetate
Low
Insoluble
Anti-Solvent
Ether
MTBE / Et₂O
Very Low
Insoluble
Anti-Solvent
Mechanistic Insight:
The "Golden Standard" for this class of piperidine salts is the Ethanol/Ethyl Acetate binary system.[1][3] Ethanol effectively disrupts the crystal lattice energy of the ionic salt at high temperatures, while Ethyl Acetate (having a lower dielectric constant,
) acts as a structural regulator, forcing the salt out of solution upon cooling without co-precipitating non-polar organic impurities.[1][2][3]
Experimental Protocols
Protocol A: The Binary Solvent System (Ethanol / Ethyl Acetate)
Recommended for removal of non-polar byproducts and achieving >99% purity.[1][2][3]
Saturation: Place 5.0 g of crude material in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Dissolution: Add Ethanol (approx. 15–20 mL) and heat the mixture to reflux (78°C).
Critical Control Point: If the solution is not clear, add Ethanol in 1 mL increments.[1][2][3] Do not exceed 5 mL/g.[1][3] If insoluble particulates remain (inorganic salts), filter the hot solution through a pre-heated sintered glass funnel.[1][2][3]
Anti-Solvent Addition: While maintaining gentle reflux, add Ethyl Acetate dropwise via an addition funnel.[1][3]
Endpoint: Stop addition immediately when a persistent cloudiness (turbidity) is observed.[1][3]
Re-solubilization: Add a minimal amount of hot Ethanol (0.5–1.0 mL) to clear the turbidity.[1][3] The solution should be saturated but clear.
Nucleation & Cooling:
Remove from heat and allow the flask to cool to room temperature (20–25°C) undisturbed for 2 hours.
Optimization: Once at room temp, transfer to a standard refrigerator (4°C) for 12 hours to maximize yield.
Isolation: Filter the white crystalline solid using vacuum filtration. Wash the cake with a cold 1:3 mixture of Ethanol:EtOAc.[1][3]
Drying: Dry in a vacuum oven at 45°C for 24 hours to remove trapped solvent lattice.
Use Protocol B with an activated charcoal step.[1][3]
References
European Patent Office. (1991).[1][3] Spiro(pyran)piperidine derivatives (EP0431943B1).[1][2][3] Google Patents.[1][3]
National Center for Biotechnology Information. (2023).[1][3] PubChem Compound Summary for CID 22509330, 3H-Spiro[2-benzofuran-1,4'-piperidine] hydrochloride.[1][2][4] PubChem.[1][3][4][5] [Link]
Wilson, R. A., et al. (2005).[1][2][3][6] Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry.[1][3][6][7] [Link]
Formulation strategies for preclinical studies of spiro-piperidine HCl
Application Note: Formulation Strategies for Preclinical Studies of Spiro-Piperidine HCl Part 1: Introduction & Physicochemical Context[1][2][3] Spiro-piperidine scaffolds are ubiquitous in modern medicinal chemistry, se...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Formulation Strategies for Preclinical Studies of Spiro-Piperidine HCl
Part 1: Introduction & Physicochemical Context[1][2][3]
Spiro-piperidine scaffolds are ubiquitous in modern medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands (e.g., growth hormone secretagogues, neurokinin antagonists) and ion channel blockers. The presence of the hydrochloride (HCl) salt indicates a protonated piperidine nitrogen, designed to enhance aqueous solubility.[1]
However, spiro-piperidines present a specific "Janus-faced" challenge in formulation:
The Hydrophilic Head: The charged ammonium chloride moiety provides high solubility in acidic media (pH < 4).
The Lipophilic Tail: The spiro-fused ring systems (often indanes, chromans, or fluorenes) create a substantial hydrophobic core.
The Preclinical Risk: While soluble in water or saline, these compounds frequently undergo rapid precipitation upon injection (due to blood dilution and pH shift to 7.4) or variable absorption in oral dosing (due to precipitation in the small intestine). This guide details strategies to maintain the compound in solution or stable suspension to ensure linear pharmacokinetics.
Part 2: Pre-Formulation Characterization
Before selecting a vehicle, you must establish the "Solubility Window" of your specific spiro-piperidine HCl.
The pH-Solubility Profile
The piperidine nitrogen typically has a pKa between 8.5 and 10.5.
pH 1.2 (Simulated Gastric Fluid): High solubility expected (>10 mg/mL).
pH 7.4 (PBS/Blood): Solubility often drops drastically (often <0.1 mg/mL) as the equilibrium shifts toward the lipophilic free base.
Critical Experiment: Determine the intrinsic solubility (
) of the free base. If , simple pH adjustment will likely fail for IV bolus doses, necessitating complexing agents.
The Chloride Effect
Be cautious of the Common Ion Effect . In high-chloride vehicles (e.g., 0.9% Saline), the solubility of the HCl salt may actually decrease compared to water or dextrose solutions due to the saturation of Cl⁻ ions, although this is less common than the pH effect.
Part 3: Formulation Decision Matrix
The following decision tree outlines the logical flow for selecting the appropriate vehicle based on the route of administration and dose requirement.
Figure 1: Decision matrix for vehicle selection. Blue outlines indicate the "Gold Standard" recommendations for this chemical class.
Part 4: Detailed Protocols
Protocol A: IV Formulation (The Cyclodextrin "Safety Net")
Rationale: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is the gold standard for spiro-piperidines. The hydrophobic spiro-core nests inside the cyclodextrin cavity, while the hydrophilic exterior prevents precipitation upon dilution in the bloodstream. This prevents phlebitis and hemolysis.
Target Concentration: 1–5 mg/mL
Vehicle: 20% (w/v) HP-β-CD in 0.9% Saline or Phosphate Buffer.
Step-by-Step Procedure:
Vehicle Prep: Weigh 20 g of HP-β-CD (e.g., Kleptose® or Trappsol®). Dissolve in approx. 80 mL of 0.9% Saline. Stir until clear. Adjust volume to 100 mL.
API Addition: Weigh the required amount of Spiro-Piperidine HCl.
Mixing: Add the API slowly to the vehicle while vortexing or magnetically stirring.
Note: The HCl salt should dissolve rapidly. If the solution remains hazy, check pH.
pH Adjustment: Measure pH. If pH < 4.0, adjust carefully to pH 5.0–6.0 using 0.1N NaOH.
Warning: Do not adjust to pH > 7.0, or the free base may precipitate despite the cyclodextrin.
Sterilization: Filter through a 0.22 µm PVDF or PES syringe filter.
Rationale: For toxicological studies requiring high doses (e.g., >30 mg/kg), the solubility limit of the HCl salt in the stomach may be exceeded, or the salt may precipitate as the free base in the intestine. A standard suspension ensures uniform dosing.
Wetting: Weigh the Spiro-Piperidine HCl powder into a mortar. Add the Tween 80 (surfactant) directly onto the powder.
Levigation: Add a small amount of water and trituratem (grind) with a pestle to form a smooth, lump-free paste. This step is critical to wet the hydrophobic spiro-core.
Dispersion: Gradually add the 0.5% Methylcellulose solution while continuing to mix.
Homogenization: Transfer to a vial and vortex heavily. If possible, use a probe sonicator for 30 seconds to break up agglomerates.
Dosing: Shake well immediately before oral gavage.
Part 5: Stability & Tolerability
Parameter
Risk for Spiro-Piperidine HCl
Mitigation Strategy
Precipitation on Dilution
High. Upon IV injection, blood pH (7.4) drives free-base formation.
Use HP-β-CD (Protocol A). Perform a static dilution test (1:10 in PBS) before dosing.
Local Irritation
Medium. Acidic pH of HCl salt solutions can cause phlebitis.
Adjust formulation pH to 4.5–5.5. Infuse slowly (1–2 mL/min for rats).
Photostability
Low/Medium. Piperidine rings are generally stable, but spiro-aromatics can be light-sensitive.
Store formulations in amber glass vials.
Common Ion Effect
Medium. Saline (NaCl) can suppress solubility of HCl salts.
Use 5% Dextrose (D5W) instead of Saline if solubility is marginal.
Part 6: References
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
Li, P., & Zhao, L. (2014). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics. Link
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Link
FDA Inactive Ingredient Database. (Verified for HP-β-CD limits in IV/PO). Link
BenchChem. (2025).[1][2] Physicochemical Properties of Spiro[chroman-2,4'-piperidine]. Link
High-Yield Grignard Reaction Protocols for the Synthesis of Spiro-Benzofuran Precursors
Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals Spiro-benzofurans represent a privileged scaffold in medicinal chemistry, frequently embedded in the core of natu...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Prepared for Researchers, Scientists, and Drug Development Professionals
Spiro-benzofurans represent a privileged scaffold in medicinal chemistry, frequently embedded in the core of natural products (e.g., griseofulvin analogs) and synthetic therapeutics ranging from SHP2 inhibitors to novel antihypertensive agents [4]. Constructing the quaternary spiro center adjacent to the oxygen heteroatom presents a significant synthetic challenge due to the steric hindrance and the propensity of the benzofuran ring to undergo unwanted ring-opening or retro-aldol reactions under strongly basic conditions [3].
This application note details a highly optimized, self-validating protocol for synthesizing spiro[benzofuran-2,1'-cyclopentane] precursors utilizing a controlled di-Grignard addition followed by an acid-mediated spirocyclization. By leveraging kinetic control and precise quenching mechanisms, this methodology bypasses the need for complex transition-metal catalysts [2], offering a scalable and atom-economical route to these critical building blocks.
Scientific Rationale & Mechanistic Insights
The synthesis relies on the reaction between a lactone precursor (benzofuran-2(3H)-one) and a bifunctional Grignard reagent (1,4-bis(bromomagnesio)butane).
Causality of the Reaction Design:
Kinetic Stabilization at -78 °C: The initial nucleophilic attack of the Grignard reagent on the lactone carbonyl generates a tetrahedral magnesium alkoxide intermediate. At elevated temperatures, this intermediate collapses prematurely, opening the ring to form a highly reactive ketone that is prone to intermolecular cross-coupling (oligomerization). By strictly maintaining -78 °C, the tetrahedral intermediate is kinetically frozen until the addition is complete [1].
Intramolecular Trapping: As the reaction is slowly warmed, the intermediate collapses, and the second Grignard terminus rapidly undergoes an intramolecular 1,2-addition to the newly formed ketone, yielding a tertiary diol (a cyclopentanol derivative with a pendant phenoxide).
Acid-Driven Spirocyclization: The addition of a strong acid during the quench serves a dual purpose. It neutralizes the magnesium salts and protonates the tertiary cyclopentanol hydroxyl group. The subsequent loss of water generates a stable tertiary carbocation, which is immediately trapped by the pendant phenolic hydroxyl group, closing the ring to form the spiro-benzofuran core.
Mechanistic pathway of the di-Grignard addition and subsequent spirocyclization.
Quantitative Data: Condition Optimization
To establish a robust protocol, various reaction parameters were evaluated. The basicity of the Grignard reagent can cause competitive enolization of the intermediate ketone, necessitating an excess of the organomagnesium species. Furthermore, the choice of solvent drastically impacts the solubility of the di-Grignard species at cryogenic temperatures.
Table 1: Optimization of Di-Grignard Addition to Benzofuran-2-one
Entry
Grignard Reagent (Eq.)
Solvent
Addition Temp (°C)
Cyclization Acid
Yield (%)
Observation / Causality
1
BrMg(CH2)4MgBr (1.2)
Et₂O
0
1M HCl
34
High polymeric byproducts due to competitive intermolecular attack.
Good yield; excess Grignard overcomes enolization.
4
BrMg(CH2)4MgBr (2.5)
2-MeTHF
-78
p-TsOH (reflux)
89
Optimal; 2-MeTHF prevents precipitation at -78 °C.
Experimental Workflow & Protocol
The following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that each phase of the reaction has proceeded correctly before advancing, minimizing the loss of high-value starting materials.
Step-by-step experimental workflow with embedded in-process controls.
Step-by-Step Methodology
Part A: Preparation of the Di-Grignard Reagent
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon inlet.
Activation: Add magnesium turnings (60 mmol, 1.46 g) and a single crystal of iodine. Heat gently with a heat gun until iodine vapor fills the flask, then allow to cool. Causality: Iodine etches the magnesium oxide layer, exposing the active metal surface to ensure reliable initiation.
Initiation: Add 10 mL of anhydrous 2-MeTHF, followed by 5% of the total 1,4-dibromobutane (25 mmol, 5.40 g total). Stir until the brown iodine color dissipates and a mild exotherm is observed (Self-Validation IPC 1).
Formation: Dilute the remaining 1,4-dibromobutane in 40 mL of 2-MeTHF and add dropwise over 30 minutes to maintain a gentle reflux. Once addition is complete, reflux for an additional 2 hours to ensure complete insertion.
Part B: Lactone Addition and Intramolecular Trapping
5. Cooling: Cool the di-Grignard solution to strictly -78 °C using a dry ice/acetone bath.
6. Addition: Dissolve benzofuran-2(3H)-one (10 mmol, 1.34 g) in 15 mL of anhydrous 2-MeTHF. Add this solution dropwise via syringe pump over 1 hour. Causality: Slow addition into an excess of Grignard reagent ensures the local concentration of the lactone remains low, preventing lactone-lactone condensation.
7. Warming (Crucial Step): Remove the cooling bath and allow the reaction to warm to room temperature (25 °C) over 4 hours.
8. IPC 2 (TLC Monitoring): Quench a 0.1 mL aliquot in saturated NH₄Cl and extract with EtOAc. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting lactone (Rf = 0.6) and the appearance of a highly polar baseline spot corresponding to the diol intermediate.
Part C: Acid-Mediated Spirocyclization
9. Solvent Exchange & Dehydration: Concentrate the reaction mixture under reduced pressure to remove the majority of the 2-MeTHF. Redissolve the crude residue in 50 mL of toluene.
10. Cyclization: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (15 mmol, 2.85 g). Equip the flask with a Dean-Stark trap and heat to reflux (110 °C) for 3 hours. Causality: Toluene allows for the azeotropic removal of water, driving the thermodynamic dehydration and subsequent spirocyclization to completion.
11. Workup: Cool the mixture to room temperature, dilute with 50 mL of ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
12. Purification: Purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/EtOAc) to afford the spiro[benzofuran-2,1'-cyclopentane] precursor as a colorless oil.
Troubleshooting & Safety Considerations
Premature Quenching: If the reaction is quenched before the mixture reaches room temperature, the intramolecular Grignard addition will be incomplete, resulting in a mixture of ring-opened ketones and uncyclized alcohols.
Moisture Sensitivity: Organomagnesium species are highly sensitive to protic sources. Ensure all glassware is oven-dried and 2-MeTHF is freshly distilled over sodium/benzophenone or passed through activated alumina columns.
Exotherm Management: The formation of the di-Grignard reagent is highly exothermic. Always keep an ice bath nearby during the initiation phase to prevent solvent boil-over.
References
A concise synthesis of functionalized cyclohexenone-fused spirobenzofuran-3-ones under mild reaction conditions
The Journal of Organic Chemistry (ACS Publications)[Link]
Synthesis of Natural Products Containing Medium-size Carbocycles by Ring-closing Alkene Metathesis
Wiley-VCH[Link]
The unexpected formation of a dihydroisobenzofuran derivative from the addition of a Grignard reagent to a 1,3-indanedione
Arkivoc[Link]
2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents
Journal of Medicinal Chemistry (PubMed)
[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride
Welcome to the technical support center for the synthesis of 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, providing in-depth explanations and actionable protocols to improve your yield and purity.
I. Overview of the Synthetic Challenge
The synthesis of the spiro[benzofuran-2,4'-piperidine] scaffold is a challenging endeavor, often involving multiple steps with potential for yield loss at each stage. A common synthetic strategy involves the initial construction of a protected piperidine precursor, followed by the formation of the benzofuran ring and subsequent spirocyclization, deprotection, and salt formation. The overall yield for similar scaffolds can be modest, as seen in the synthesis of a related spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold which was achieved in five steps with an overall yield of 47%[1][2]. This guide will address critical steps to help you navigate the complexities of this synthesis.
General Synthetic Workflow
Below is a generalized workflow that will be the basis for our troubleshooting guide.
Caption: Generalized workflow for the synthesis of 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride.
II. Troubleshooting Guide & FAQs
This section is organized by common problems encountered during the synthesis.
Category 1: Low Yield in Spirocyclization (Pictet-Spengler Type Reaction)
The intramolecular cyclization to form the spirocyclic core is often the most critical and lowest-yielding step. This reaction is a variation of the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone[3].
Question: My spirocyclization reaction is not proceeding, or the yield is very low. What are the likely causes?
Answer: Low or no yield in this step typically points to three main areas: insufficient electrophilicity of the iminium ion, poor nucleophilicity of the aromatic ring, or decomposition of starting materials.
Insufficient Iminium Ion Formation: The driving force for the reaction is the electrophilicity of an iminium ion formed in situ[3]. This requires an acidic catalyst.
Troubleshooting:
Acid Choice: If you are using a weak acid, consider switching to a stronger one. Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH) are commonly used. For some substrates, a mixture of acetic acid and a stronger mineral acid like HCl can be effective[4].
Anhydrous Conditions: Water can hydrolyze the iminium ion back to the starting materials. Ensure your solvent and reagents are dry.
Poorly Activated Aromatic Ring: The cyclization is an electrophilic aromatic substitution. Electron-withdrawing groups on the phenyl ring will deactivate it and hinder the reaction.
Troubleshooting:
Reaction Conditions: For deactivated rings, more forcing conditions may be necessary, such as higher temperatures and stronger acids. However, this also increases the risk of side reactions[5].
Lewis Acid Catalysis: Consider using a Lewis acid catalyst to increase the electrophilicity of the carbonyl precursor.
Decomposition: Sensitive functional groups may not be stable under the acidic and sometimes heated reaction conditions[5].
Troubleshooting:
Milder Conditions: Attempt the reaction at a lower temperature for a longer duration.
Protecting Groups: Ensure any acid-sensitive functional groups on your molecule are appropriately protected.
Caption: Troubleshooting decision tree for low yield in the spirocyclization step.
Category 2: Issues with N-Boc Deprotection
The removal of the tert-Butoxycarbonyl (Boc) protecting group from the piperidine nitrogen is a common final step. While often straightforward, it can lead to yield loss or the formation of impurities.
Question: My N-Boc deprotection is incomplete, or I am seeing significant side product formation. What are my options?
Answer: Incomplete deprotection or side product formation during this step is usually related to the choice of acid, reaction time, or temperature. The presence of other acid-sensitive groups can also complicate the reaction.
Method
Conditions
Advantages
Disadvantages
Citation
TFA in DCM
20-50% TFA in Dichloromethane (DCM), 0°C to RT, 30 min - 2h.
Fast, effective, volatile reagents are easy to remove.
Harsh; can cleave other acid-labile groups. TFA can be difficult to remove completely.
Troubleshooting Protocol: Mild N-Boc Deprotection with HCl in Dioxane
If standard TFA/DCM conditions are causing decomposition, this protocol is a reliable alternative.
Preparation: Dissolve the N-Boc protected spiro-compound (1.0 eq) in anhydrous 1,4-dioxane (or a suitable solvent like methanol or ethyl acetate).
Reaction: Cool the solution to 0°C in an ice bath. Add a solution of 4M HCl in 1,4-dioxane (2-4 eq) dropwise with stirring.
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Workup: If the hydrochloride salt precipitates, it can be isolated by filtration. If it remains in solution, the solvent can be removed under reduced pressure. The resulting solid can then be triturated with a non-polar solvent like diethyl ether or pentane to induce precipitation and remove soluble impurities.
Purification: The crude hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether[10].
Category 3: Purification and Salt Formation
The final step of forming a stable, pure hydrochloride salt is crucial for the compound's use in research and development.
Question: I'm having trouble getting my final product to crystallize as the hydrochloride salt. It keeps oiling out.
Answer: "Oiling out" is a common problem during crystallization and salt formation, where the product separates as a liquid phase instead of a solid. This is often due to impurities, incorrect solvent choice, or issues with stoichiometry.
Purity of the Free Base: Ensure the free base (after deprotection but before salt formation) is as pure as possible. An impure free base will often lead to an impure salt that is difficult to crystallize. Consider purifying the free base by column chromatography before forming the salt.
Stoichiometry of HCl: Adding a large excess of HCl can sometimes lead to the formation of oils or hygroscopic solids. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of HCl.
Solvent System: The choice of solvent for salt formation and recrystallization is critical.
Ideal Properties: The free base should be soluble, while the hydrochloride salt should be sparingly soluble, especially at lower temperatures.
Common Systems: Protic solvents like isopropanol (IPA) or ethanol are often good choices for dissolving the free base. An anti-solvent, such as diethyl ether, MTBE, or heptane, is then added slowly to reduce the solubility of the salt and induce crystallization. A combination of ethanol and ether is a documented choice for similar compounds[10].
Procedure: Dissolve the purified free base in a minimal amount of a solvent like ethanol. Add a solution of HCl in a miscible solvent (e.g., HCl in ether or isopropanol) dropwise until the pH is acidic. If no precipitate forms, slowly add an anti-solvent (ether) until turbidity persists, then cool the mixture to induce crystallization. Scratching the inside of the flask with a glass rod can help initiate crystal formation.
III. References
(No Source Found)
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]
Synthesis of 2,3-dihydro-5-chlorospiro[benzofuran-2,4'-piperidine]hydrochloride. Mol-Instincts. [Link]
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]
One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (2021). De Gruyter. [Link]
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information (PMC). [Link]
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). MDPI. [Link]
The Pictet-Spengler Reaction Updates Its Habits. National Center for Biotechnology Information (PMC). [Link]
Optimization of reaction conditions a. ResearchGate. [Link]
Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. ACS Publications. [Link]
(No Source Found)
Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. (2005). National Center for Biotechnology Information. [Link]
Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold. Royal Society of Chemistry Publishing. [Link]
(No Source Found)
Methods for Removing the Fmoc Group. SpringerLink. [Link]
Technical Support Center: Overcoming Spiro-Piperidine Hydrochloride Solubility Bottlenecks
Overview Spirocyclic piperidines are highly valued in modern medicinal chemistry for their sp³-rich, three-dimensional architectures. These scaffolds often yield superior target selectivity and improved baseline aqueous...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Spirocyclic piperidines are highly valued in modern medicinal chemistry for their sp³-rich, three-dimensional architectures. These scaffolds often yield superior target selectivity and improved baseline aqueous solubility compared to flat, sp²-hybridized aromatics 1[1]. However, formulating these basic amines as hydrochloride (HCl) salts frequently introduces paradoxical solubility challenges during biological assays and in vivo dosing. This guide addresses the mechanistic root causes of these issues and provides validated, self-correcting protocols to rescue your formulations.
Troubleshooting Guide (FAQ)
Q: Why does my spiro-piperidine HCl salt precipitate immediately upon dilution in Phosphate-Buffered Saline (PBS), even though it dissolves perfectly in deionized water?A: This is a classic manifestation of the common ion effect . PBS contains approximately 137 mM sodium chloride. When you introduce an HCl salt into a chloride-rich medium, the high background concentration of chloride ions suppresses the solubility product (
) equilibrium of the salt. To maintain the constant, the concentration of the dissolved spiro-piperidine cation must drop, forcing the intact hydrochloride salt to precipitate out of solution2[2].
Q: The precipitation occurs even in chloride-free buffers at pH 7.4. What is happening?A: You are likely exceeding the
of your compound, leading to salt disproportionation . The is the specific pH at which the solubility of the ionized salt equals the intrinsic solubility of the unionized free base. Above this threshold, the basic amine is deprotonated, and the highly lipophilic free base becomes the dominant, insoluble solid-state phase 3[3].
Q: How can I formulate this compound for in vivo efficacy studies without relying on toxic levels of organic co-solvents like DMSO?A: We recommend cyclodextrin inclusion complexation , specifically using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic spiro-piperidine core, while its heavily hydroxylated exterior ensures massive aqueous solubility. This approach shields the molecule from bulk solvent interactions, bypassing both the common ion effect and pH-driven precipitation 4[4].
Diagnostic Workflow
Workflow for troubleshooting spiro-piperidine hydrochloride solubility.
Quantitative Solubility Summary
Table 1: Representative solubility profile of a model spiro-piperidine HCl salt across various aqueous vehicles.
Objective: Isolate the variables of pH and chloride concentration to determine the exact mechanism of precipitation.
Buffer Preparation: Prepare a matrix of 50 mM phosphate buffers ranging from pH 2.0 to 8.0.
Causality: Establishing a strict pH gradient allows you to pinpoint the
—the exact inflection point where the compound transitions from a soluble ionized salt to an insoluble free base.
Chloride Spiking: To a parallel set of pH 4.0 buffers (well below the pKa to ensure ionization), add NaCl in increasing concentrations (0 to 150 mM).
Causality: This isolates the common ion effect from pH-induced precipitation by keeping the ionization state constant while varying the halide concentration.
Equilibration: Add excess spiro-piperidine HCl API to each vial to form a suspension and agitate at 25°C for 24 hours.
Separation & Dual Analysis (Self-Validation): Centrifuge the samples at 10,000 x g for 15 minutes. Quantify the dissolved fraction in the supernatant via HPLC-UV. Crucially, harvest the remaining solid pellet and analyze it via X-ray Powder Diffraction (XRPD).
Causality & Validation: Relying solely on visual clearance is misleading. HPLC provides the absolute thermodynamic solubility, while XRPD acts as a self-validating check to confirm what precipitated. If the XRPD pattern matches the free base, you exceeded
; if it matches the HCl salt, you are observing the common ion effect.
Objective: Formulate the spiro-piperidine for in vivo dosing without organic solvents.
Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile Water for Injection (WFI).
Causality: A 20% concentration is highly tolerated for parenteral administration while providing a sufficiently dense concentration of hydrophobic cavities to drive the complexation equilibrium forward.
API Addition: Gradually add the spiro-piperidine HCl API to the HP-β-CD solution under continuous vortexing.
Kinetic Equilibration: Stir the suspension magnetically for 48 hours at room temperature, protected from light.
Causality: Host-guest inclusion complexation is not an instantaneous dissolution event; it is an equilibrium-driven thermodynamic process that requires extended kinetic time to allow the spirocyclic core to orient into the cyclodextrin cavity.
Filtration & Validation: Filter the solution through a 0.22 µm PVDF membrane. Analyze the filtrate via HPLC to confirm the final API concentration.
Causality & Validation: The 0.22 µm filter removes any uncomplexed, sub-visible API aggregates. The post-filtration HPLC assay validates the true complexed concentration, ensuring accurate dosing for downstream biological assays.
References
Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. 2
Spirocyclic Piperidines in Drug Discovery - PharmaBlock. 1
How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - Helda - Helsinki.fi. 3
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. 4
Technical Support Center: Palladium Impurity Removal in Spiro-Piperidine Hydrochloride APIs
Welcome to the Advanced Troubleshooting Guide for transition metal clearance. Removing residual palladium (Pd) from spiro-piperidine hydrochloride samples is notoriously difficult.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide for transition metal clearance. Removing residual palladium (Pd) from spiro-piperidine hydrochloride samples is notoriously difficult. Spiro-piperidines are sterically complex, and their secondary or tertiary nitrogens act as strong
-donor ligands that tightly coordinate Pd(II) species remaining from late-stage cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings)[1].
This guide provides field-proven, mechanistically grounded solutions to ensure your Active Pharmaceutical Ingredient (API) meets the stringent regulatory limits (typically <10 ppm) without compromising yield.
Core Troubleshooting & Causality Guide
Q: My standard silica-thiol (Si-Thiol) treatment is leaving >200 ppm Pd in my spiro-piperidine HCl product, despite working well for other APIs. Why is this happening?A: This is a classic thermodynamic competition issue. Silica-based thiols rely on monodentate sulfur-Pd coordination. However, the basic nitrogen in your spiro-piperidine ring has a highly competitive binding affinity for Pd(II). Furthermore, because your API is an HCl salt, the required polar solvents (like MeOH or DMF) can disrupt the scavenger's efficiency.
The Causality: The monodentate thiol cannot thermodynamically outcompete the chelation effect of the API's structural pockets[2].
The Solution: Switch to a multidentate scavenger like MP-TMT (macroporous polystyrene-bound 2,4,6-trimercaptotriazine). The TMT ligand provides a powerful chelate effect that forces the dissociation of Pd from the piperidine nitrogen[3].
Q: I am experiencing a 15–20% product loss during the scavenging filtration step. How can I prevent my API from disappearing?A: Your API is likely adsorbing onto the scavenger matrix. Silica-based scavengers possess acidic surface silanol groups. Even as an HCl salt, the spiro-piperidine exists in equilibrium with its free base, which readily binds to these acidic sites via ion-exchange or hydrogen bonding[1].
The Causality: Acid-base interactions between the API and the silica support cause irreversible adsorption. Additionally, the poor solubility of the HCl salt in the scavenging solvent at room temperature can cause premature crystallization during filtration.
The Solution: Use a non-acidic, polymer-supported scavenger (e.g., polystyrene-bound resins)[4]. Alternatively, perform the scavenging on the free-base form of the API in a non-polar solvent before forming the HCl salt. Always perform a hot filtration to prevent temperature-drop precipitation.
Quantitative Data: Scavenger Selection Matrix
To optimize your workflow, compare the performance metrics of common scavengers specifically when applied to basic amine/piperidine APIs.
Scavenger Type
Example Product
Matrix Support
Pd Binding Affinity
API Recovery (Basic Amines)
Optimal Solvents
Silica-Thiol
SiliaMetS Thiol
Silica
High
Low-Medium
Non-polar, Aprotic
Polystyrene-TMT
MP-TMT
Macroporous PS
Very High
High
THF, DMF, Toluene
Silica-Thiourea
QuadraPure TU
Silica
High
Medium
Alcohols, DMF
Activated Carbon
Darco KB-B
Carbon
Moderate
Medium-High
MeOH, EtOH, THF
Data synthesized from industry standard recovery rates for amine-rich APIs[1],[2],[3].
Experimental Workflow Visualization
The following decision-tree illustrates the optimal logical path for processing spiro-piperidine HCl salts to ensure maximum Pd clearance and API recovery.
Figure 1: Decision-tree workflow for palladium scavenging in spiro-piperidine APIs.
This protocol utilizes a self-validating kinetic tracking system. You do not just follow steps; you verify the thermodynamic equilibrium of the system to ensure the scavenger has fully stripped the Pd from the API.
Step 1: Preparation & Baseline
Dissolve the crude spiro-piperidine HCl in 10 volumes of an appropriate solvent (e.g., Ethanol/Water 9:1 or DMF) to ensure complete dissolution.
Validation Check: Extract a 1 mL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via ICP-MS to establish the baseline [Pd] concentration.
Step 2: Scavenger Incubation
Add 15 wt% (relative to the API) of MP-TMT (macroporous polystyrene-bound trimercaptotriazine)[2].
Heat the suspension to 50°C under gentle overhead stirring. Causality: Elevated temperature lowers the kinetic barrier for Pd dissociation from the sterically hindered spirocyclic pocket, allowing the TMT ligand to capture it.
Step 3: Kinetic Tracking (Self-Validation)
Take 1 mL aliquots at
, , and . Filter and analyze via ICP-MS.
System Rule: The scavenging process is deemed complete only when the
[Pd] between two consecutive time points is < 5%. If the plateau occurs above your 10 ppm target, the scavenger is saturated. You must filter and perform a second treatment cycle rather than simply waiting longer.
Step 4: Hot Filtration
Filter the mixture through a pad of Celite while maintaining the jacket temperature at 50°C.
Causality: Spiro-piperidine HCl salts often have steep solubility curves. Dropping to room temperature during filtration will cause the API to co-precipitate with the scavenger resin, devastating your yield. Wash the filter cake with 2 volumes of pre-heated solvent.
Step 5: Antisolvent Crystallization
Concentrate the filtrate under reduced pressure to ~3 volumes.
Slowly add an antisolvent (e.g., Heptane or Ethyl Acetate) dropwise at 60°C, then cool to 5°C at a rate of 0.5°C/min.
Filter, wash, and dry the purified API. Crystallization acts as a secondary, orthogonal purification step, often reducing residual Pd by an additional 50-80%[1].
Frequently Asked Questions (FAQs)
Q: Does the oxidation state of the Palladium (Pd(0) vs Pd(II)) affect removal efficiency?A: Absolutely. Scavengers like TMT and Thiourea are highly effective for Pd(II) due to favorable binding enthalpies[2]. However, Pd(0) often forms colloidal clusters (palladium black) that are physically trapped rather than chemically coordinated. If your reaction generated significant Pd(0), add a small amount of activated carbon (e.g., Darco KB-B) alongside your primary scavenger to physically adsorb the colloidal particles[3].
Q: Can I use pre-packed scavenger cartridges in a flow chemistry setup for this API?A: Yes, flow chemistry is highly effective for Pd removal[4]. However, because you are dealing with an HCl salt, you must ensure the API remains completely soluble at the operating pressure and temperature of the cartridge. Precipitation inside a packed bed will cause catastrophic pressure build-up. Maintain the column at an elevated temperature (e.g., 60°C) using a heating jacket.
References[1] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/acs.oprd.3c00153[2] Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. RSC Publishing. Available at:https://pubs.rsc.org/en/content/articlelanding/2013/ra/c3ra44186d[3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Available at:https://onlinelibrary.wiley.com/doi/10.1002/adsc.200404058[4] Workup procedures to remove residual palladium from 2-Iodo-5-(m-tolyl)oxazole reactions. Benchchem Technical Support. Available at:https://www.benchchem.com/community/questions/workup-procedures-to-remove-residual-palladium
Technical Support Center: 3H-Spiro[benzofuran-2,4'-piperidine] HCl Stability & Handling
Case ID: SPIRO-HCL-001 Status: Open Priority: High (Material Stability Risk) Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1] Executive Summary You are likely experiencing deliquescenc...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: SPIRO-HCL-001
Status: Open
Priority: High (Material Stability Risk)
Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]
Executive Summary
You are likely experiencing deliquescence or pseudopolymorphic transitions (hydrate formation) with your 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride (HCl) inventory.[1]
Spiro-piperidine scaffolds, while structurally rigid, possess a secondary amine that, when protonated as a chloride salt, becomes a potent moisture magnet. The chloride ion (
) acts as a strong hydrogen bond acceptor for atmospheric water. If the Critical Relative Humidity (CRH) of the salt is lower than your lab's ambient humidity, the crystal lattice will collapse, dissolving the solid into a saturated solution (deliquescence).
This guide provides a self-validating system to diagnose, resolve, and prevent these issues.
Module 1: Immediate Triage (Diagnosis)[1]
Q: My sample looks "sticky" or has turned into a gum. Is it degraded?
A: Not necessarily chemically degraded, but physically compromised.[1]
Diagnosis:
Opaque/White Shift: Potential conversion to a hydrate form.[1][2]
The "Spatula Test": If the solid adheres aggressively to a stainless steel spatula or "strings" when pulled apart, you have exceeded the Glass Transition Temperature (Tg) due to water acting as a plasticizer.
Q: Can I just dry it in an oven?
A:STOP. Do not heat indiscriminately.
Risk: HCl salts can undergo disproportionation (loss of HCl gas) at high temperatures, leaving you with the free base (which has different solubility/potency).
Risk: If you have formed a stable hydrate, heating may strip the crystal water, creating a high-energy "amorphous" phase that is even more hygroscopic than before.
Module 2: The Mechanism (Why is this happening?)
To solve the problem, you must understand the enemy. The hygroscopicity of 3H-Spiro[benzofuran-2,4'-piperidine] HCl is driven by the competition between Lattice Energy and Hydration Energy .
The Deliquescence Pathway
Adsorption: Water molecules adsorb onto the crystal surface.
Dissolution: The salt dissolves in this surface water layer.
Autocatalysis: The resulting saturated solution has a lower vapor pressure than the air, pulling in more water until the entire bulk turns to liquid.
Figure 1: The thermodynamic cascade of deliquescence. Once the Critical Relative Humidity (CRH) is exceeded, the process becomes autocatalytic.
Module 3: Storage Protocol (The "Double-Barrier" System)
Standard desiccators often fail because they are opened frequently, causing humidity spikes.[1] You must implement the Double-Barrier System .
Protocol: Long-Term Storage
Primary Container: Amber glass vial with a PTFE-lined screw cap . (Avoid polyethylene caps; they are permeable to water vapor over time).[1]
Parafilm/Tape: Wrap the junction of the cap and vial tightly with Parafilm M.
Secondary Container: Place the primary vial inside a heat-sealable aluminum foil laminate pouch (Mylar).
Desiccant: Add a sachet of Molecular Sieves (4Å) inside the foil pouch, but outside the glass vial.
Why? Silica gel is often insufficient at very low RH.[1] Molecular sieves aggressively target water.[1]
Seal: Heat-seal the foil pouch.
Q: Should I store it in the fridge (-20°C or 4°C)?
A:Proceed with extreme caution.
The Trap: Refrigerators often have high internal humidity. If the seal is imperfect, the cold salt acts as a condenser.
The Rule: You MUST allow the sealed container to equilibrate to room temperature for at least 3 hours before opening. Opening a cold vial in a warm lab guarantees immediate condensation and spoilage.[1]
Module 4: Advanced Characterization (Validation)
To scientifically validate the stability of your batch, you cannot rely on visual checks. You need Dynamic Vapor Sorption (DVS) .[1][2][3]
The DVS Workflow
Use this flowchart to interpret DVS data for your spiro-piperidine salt.
Figure 2: Decision tree for interpreting Dynamic Vapor Sorption (DVS) isotherms.[1] This determines your handling strictness.
Applicability: Sample has liquefied or turned to gum.[1]
Protocol:
Dissolve the entire "gum" in a mixture of t-Butanol/Water (1:1) or pure water if solubility permits.
Flash freeze using liquid nitrogen.
Lyophilize (Freeze Dry) for 48 hours.
Result: This usually yields a fluffy, amorphous powder.[1]
Warning: Amorphous solids are highly energetic and hygroscopic.[1] You must transfer the resulting powder to the "Double-Barrier" storage (Module 3) immediately upon breaking the vacuum.
References
Newman, A. (2015).[1] Pharmaceutical Amorphous Solid Dispersions. John Wiley & Sons.[1] (Detailed mechanisms of amorphous-to-crystalline transitions and hygroscopicity).
Airaksinen, S., et al. (2005).[1] "Excipient selection can significantly affect the stability of deliquescent drugs."[4] Journal of Pharmaceutical Sciences, 94(10), 2141-2155.[1] Link
Surface Measurement Systems. (n.d.).[1] "DVS Application Note 101: Analysis of Hygroscopicity and Deliquescence." (The gold standard for DVS interpretation). Link
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The authoritative text on HCl salt properties and counter-ion selection). Link[1]
Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in solubility of polymorphs." Journal of Pharmaceutical Sciences, 94(5), 929-939.[1] (Explains the solubility/hygroscopicity relationship). Link
Technical Support Center: Troubleshooting Piperidine Hydrochloride Salt Formation
Welcome to the Technical Support Center. Converting piperidine free bases into their corresponding hydrochloride (HCl) salts is a fundamental operation in pharmaceutical chemistry designed to improve Active Pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Converting piperidine free bases into their corresponding hydrochloride (HCl) salts is a fundamental operation in pharmaceutical chemistry designed to improve Active Pharmaceutical Ingredient (API) solubility, stability, and bioavailability. However, the introduction of strong acids can trigger unintended side reactions—such as esterification, hydrolysis, or degradation—if the solvent system and stoichiometry are not precisely controlled.
This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to ensure high-purity salt formation.
Mechanistic Breakdown of Common Side Reactions
Understanding the causality behind side reactions is the first step in troubleshooting your synthetic workflow:
Acid-Catalyzed Hydrolysis: When aqueous HCl is used, the hydronium ion (
) protonates sensitive carbonyl oxygens (e.g., in amides or esters), making the carbonyl carbon highly electrophilic. Water then acts as a nucleophile, cleaving the bond[1].
Esterification and Transesterification: In lower alcoholic solvents (like methanol or ethanol), anhydrous HCl acts as a catalyst. The alcohol solvent acts as a nucleophile attacking the protonated carbonyl of the API, leading to unwanted methyl or ethyl esters[2].
Carbamate Formation (Pre-reaction): Piperidines are strong secondary amines. If exposed to ambient air prior to salt formation, the nucleophilic nitrogen attacks the electrophilic carbon of atmospheric
, forming an insoluble piperidine carbamate[3][4].
Decision Workflow for Solvent Selection
To prevent the side reactions listed above, selecting the correct solvent and HCl source is critical. Follow the logical workflow below based on your piperidine's functional groups.
Decision workflow for selecting HCl solvent systems to minimize piperidine side reactions.
Quantitative Impact of Solvent Selection
The table below summarizes the quantitative impact of various solvent systems on the yield and purity of piperidine derivatives containing sensitive functional groups.
Solvent System
HCl Source
Target Functional Group Compatibility
Primary Side Reaction Risk
Typical Yield (%)
Methanol / Ethanol
Anhydrous HCl gas
Poor for Esters/Acids
Transesterification / Esterification
60–70%
Water
Aqueous HCl (37%)
Poor for Amides/Esters
Acid-Catalyzed Hydrolysis
50–65%
Isopropanol (IPA)
Anhydrous HCl (5–6N)
Good (Sterically hindered)
Minimal (Low nucleophilicity)
85–95%
1,4-Dioxane
Anhydrous HCl (4N)
Excellent (Aprotic)
None (if kept strictly anhydrous)
90–98%
MTBE / Diethyl Ether
Anhydrous HCl gas
Excellent (Aprotic)
None
90–99%
Self-Validating Experimental Protocol: Anhydrous HCl in 1,4-Dioxane
To ensure a self-validating system, this protocol integrates in-process controls (IPCs) and causality-driven steps to guarantee the structural integrity of the final API salt[5][6].
Step 1: Preparation & Moisture Exclusion
Dissolve the piperidine free base in anhydrous 1,4-dioxane (moisture <0.01%).
Causality: Exclusion of water prevents acid-catalyzed hydrolysis of sensitive moieties.
Validation Check: Perform a Karl Fischer titration on the solvent prior to use to ensure strictly anhydrous conditions[6].
Step 2: Thermal Regulation
Cool the reactor to 0–5 °C using an ice-water bath.
Causality: HCl salt formation is highly exothermic. Elevated temperatures accelerate side reactions like ether cleavage or ring-opening.
Step 3: Stoichiometric HCl Addition
Slowly add 1.05 equivalents of 4N Anhydrous HCl in 1,4-dioxane dropwise under an Argon atmosphere.
Causality: Argon prevents atmospheric
from reacting with the free base to form carbamates[3][4].
Validation Check: Monitor the pH of the mixture; stop addition when the apparent pH reaches 3.5–4.0. Over-acidification leads to degradation.
Step 4: Crystallization
Allow the mixture to warm to room temperature and stir for 1 hour.
Validation Check: A white crystalline precipitate should form. If the solution remains clear, add anhydrous Methyl tert-butyl ether (MTBE) as an anti-solvent until turbidity is observed[7].
Step 5: Isolation & Final Validation
Filter the precipitate under a nitrogen blanket and wash with cold MTBE. Dry under vacuum at 40 °C.
Validation Check: Run
-NMR in DMSO-. The protons adjacent to the piperidine nitrogen should exhibit a distinct downfield shift (approx. 0.5–1.0 ppm) compared to the free base, confirming successful protonation without structural alteration[5].
Frequently Asked Questions (FAQs)
Q: Why did my piperidine free base turn into a white solid before I even added the HCl?A: You are likely observing the formation of a piperidine carbamate salt. Piperidine is a strong secondary amine that readily reacts with atmospheric carbon dioxide (
)[3]. Causality: The nucleophilic nitrogen attacks the electrophilic carbon of , creating an unintended carbamate[4]. Solution: Always store piperidine derivatives under an inert atmosphere (Argon or Nitrogen) and prepare solutions freshly before salt formation.
Q: I used HCl in methanol to form the salt of my piperidine-4-carboxylic acid derivative, but my NMR shows a new methyl peak. What happened?A: You experienced acid-catalyzed esterification. Causality: The HCl protonates the carboxylic acid carbonyl, making it highly electrophilic. Methanol, acting as a nucleophile, attacks the carbonyl carbon, converting your carboxylic acid into a methyl ester[2]. Solution: Switch to a non-nucleophilic, aprotic solvent system, such as anhydrous HCl in 1,4-dioxane or MTBE[5][6].
Q: My piperidine contains an amide bond, and my yield dropped significantly when using aqueous HCl. How can I fix this?A: Aqueous HCl causes acid-catalyzed hydrolysis of the amide bond. Causality: The hydronium ion protonates the amide oxygen, and water attacks the carbonyl carbon, cleaving the bond into a carboxylic acid and an amine[1]. Solution: Strictly exclude water from your reaction. Use anhydrous HCl in isopropanol (IPA) or 1,4-dioxane[6][8].
Q: Why is Isopropanol (IPA) often preferred over Methanol or Ethanol for anhydrous HCl solutions in scale-up?A: While all are alcohols, IPA is a secondary alcohol and is sterically hindered. Causality: This steric hindrance significantly reduces its nucleophilicity compared to primary alcohols like methanol. This minimizes the risk of transesterification side reactions while still maintaining excellent solubility profiles for the API and a stable HCl concentration[7][9].
Technical Support Center: Enhancing the Thermal Stability of 3H-Spiro[benzofuran-2,4'-piperidine] Salts
An in-depth guide for researchers, scientists, and drug development professionals. As a core scaffold in modern medicinal chemistry, 3H-Spiro[benzofuran-2,4'-piperidine] and its derivatives are crucial intermediates in t...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals.
As a core scaffold in modern medicinal chemistry, 3H-Spiro[benzofuran-2,4'-piperidine] and its derivatives are crucial intermediates in the synthesis of novel therapeutics.[1][2][3] The thermal stability of the active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, safety, and efficacy.[4][5] Instability can lead to the formation of degradation products, loss of potency, and altered bioavailability.[6] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal stability of 3H-Spiro[benzofuran-2,4'-piperidine] salts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of my 3H-Spiro[benzofuran-2,4'-piperidine] salt?
The thermal stability of a pharmaceutical salt is not solely an intrinsic property of the molecule but a result of several interacting factors.[7] Key influences include:
Molecular Structure: The inherent stability of the spiro[benzofuran-piperidine] core is paramount. The presence of labile functional groups can create potential degradation pathways.
Counter-ion Selection: The choice of the acid used to form the salt significantly impacts properties like melting point and decomposition temperature. Generally, salts with higher melting points exhibit greater thermal stability.[8]
Crystalline Form (Polymorphism): Different crystalline arrangements (polymorphs) of the same salt can have distinct thermal properties.[9] Some polymorphs may be thermodynamically more stable than others.
Hygroscopicity and Solvation: The presence of water or residual solvents within the crystal lattice can lower the decomposition temperature.[6][9]
Impurities: Residual reactants, catalysts, or side-products from the synthesis can act as catalysts for degradation.[10]
Environmental Factors: Exposure to heat, light, and oxygen can accelerate degradation.[6][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your research and provides actionable solutions.
Issue 1: My 3H-Spiro[benzofuran-2,4'-piperidine] salt shows a significant weight loss at a lower-than-expected temperature during Thermogravimetric Analysis (TGA).
Potential Causes & Solutions
Cause A: Presence of Residual Solvents or Water.
Explanation: The initial weight loss in a TGA thermogram often corresponds to the evaporation of unbound or bound solvents/water.[12][13] This can plasticize the crystal lattice, making it more susceptible to thermal decomposition at lower temperatures.
Troubleshooting Steps:
Drying Optimization: Ensure your salt is thoroughly dried under appropriate conditions (e.g., vacuum oven at a temperature well below the decomposition point) to remove residual solvents.
Hygroscopicity Check: Assess the hygroscopicity of your material by storing it under controlled humidity conditions and monitoring for weight gain.
Analytical Confirmation: Use techniques like Karl Fischer titration for water content or Gas Chromatography-Headspace (GC-HS) to identify and quantify residual solvents.
Cause B: Inherent Thermal Instability of the Salt Form.
Explanation: The chosen counter-ion may form a salt with a low melting point or a low-energy decomposition pathway.[8]
Troubleshooting Steps:
Salt Screening: Perform a salt screening study using a variety of pharmaceutically acceptable counter-ions (e.g., hydrochloride, hydrobromide, mesylate, tosylate, sulfate). Compare the thermal properties of the resulting salts using TGA and Differential Scanning Calorimetry (DSC).
Analyze Counter-ion Properties: Consider the pKa of the acid used. A larger ΔpKa (pKa of the protonated piperidine minus the pKa of the acid) generally leads to a more stable salt.
Cause C: Presence of Impurities.
Explanation: Impurities from the synthesis, such as unreacted starting materials or palladium catalysts, can lower the onset temperature of decomposition.[10][14]
Troubleshooting Steps:
Recrystallization: Purify the salt by recrystallization using an appropriate solvent system to remove impurities.
Purity Analysis: Confirm the purity of your material using High-Performance Liquid Chromatography (HPLC) and check for elemental impurities using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) if metal catalysts were used in the synthesis.[15][16]
Issue 2: My Differential Scanning Calorimetry (DSC) thermogram shows a complex profile with multiple thermal events before melting/decomposition.
Potential Causes & Solutions
Cause A: Polymorphism or Phase Transitions.
Explanation: The observed endotherms or exotherms could correspond to solid-solid phase transitions between different polymorphic forms before the final melting or decomposition event.[17][18] The conversion from a metastable to a more stable polymorph is often an exothermic process.[9]
Troubleshooting Steps:
Polymorph Screen: Conduct a comprehensive polymorph screen by recrystallizing the salt from various solvents under different conditions (e.g., fast vs. slow cooling).
Characterization: Analyze the different solid forms obtained using techniques like Powder X-ray Diffraction (PXRD), DSC, and TGA to identify the most stable form. The thermodynamically stable form will typically have the highest melting point.
Controlled Crystallization: Develop a robust crystallization process that consistently produces the desired, most stable polymorph.
Cause B: Salt Disproportionation.
Explanation: This can occur if the salt reverts to its free base and corresponding acid upon heating, especially in the presence of moisture. This would appear as a complex thermal event in the DSC.
Troubleshooting Steps:
Select a Stronger Acid: Choose a counter-ion from a stronger acid to ensure a more robust salt that is less likely to disproportionate.
Control Humidity: Handle and store the sample in a low-humidity environment (e.g., in a desiccator or glove box).
Visualization: Troubleshooting Workflow for Thermal Instability
The following diagram outlines a systematic approach to diagnosing and resolving thermal stability issues with your 3H-Spiro[benzofuran-2,4'-piperidine] salts.
Caption: A systematic workflow for troubleshooting thermal instability.
Experimental Protocols
Protocol 1: Standard Thermogravimetric Analysis (TGA)
This protocol is used to measure changes in mass as a function of temperature.[12][13]
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's protocol.[19]
Sample Preparation: Accurately weigh 5-10 mg of the 3H-Spiro[benzofuran-2,4'-piperidine] salt into a clean TGA pan (platinum or alumina pans are common).[19]
Experimental Conditions:
Purge Gas: Use an inert gas like nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.[13]
Heating Rate: A standard heating rate is 10 °C/min. A slower rate (e.g., 5 °C/min) can improve the resolution of thermal events.[19]
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond the final decomposition point (e.g., 400-600 °C).
Data Analysis:
Identify the onset temperature of decomposition, which is a key indicator of thermal stability.
Quantify the mass loss at different temperature ranges to identify the loss of volatiles versus decomposition of the API.
Protocol 2: Long-Term Stability Study (ICH Conditions)
This protocol outlines a basic long-term stability study to determine the shelf-life of your compound under recommended storage conditions.[4][11]
Batch Selection: Use a well-characterized, pure batch of your 3H-Spiro[benzofuran-2,4'-piperidine] salt.
Storage Conditions: Place accurately weighed samples in appropriate containers (e.g., sealed glass vials) and store them in a calibrated stability chamber. Standard long-term conditions are 25 °C ± 2 °C / 60% RH ± 5% RH.[20][21]
Timepoints: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[21]
Analysis: At each timepoint, analyze the samples for:
Appearance: Any change in color or physical form.
Assay and Purity: Use a stability-indicating HPLC method to determine the amount of the parent compound and quantify any degradation products.
Thermal Properties: Run TGA/DSC to check for any changes in the thermal profile.
Water Content: Measure water content by Karl Fischer titration.
Data Evaluation: Evaluate the data to establish a retest period or shelf-life for the material.
Quantitative Data Summary
The table below illustrates hypothetical data from a salt screening study aimed at improving the thermal stability of a spiro[benzofuran-piperidine] free base.
Salt Form
Counter-ion
Melting Point (°C) (DSC)
Onset of Decomposition (°C) (TGA)
Free Base
-
125
180
Hydrochloride
HCl
210
225
Mesylate
CH₃SO₃H
195
215
Tosylate
p-CH₃C₆H₄SO₃H
235
250
Sulfate
H₂SO₄
240
260
Analysis: In this example, the tosylate and sulfate salts show a significant increase in both melting point and decomposition temperature compared to the free base and hydrochloride salt, indicating superior thermal stability.
References
Benchchem. (n.d.). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
Infinity Labs. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
Almac Group. (2025, February 15). Unlocking Drug Longevity: The Crucial Role of Stability Studies.
Pompeo, M. M., et al. (2024, May 20). Umpolung Flow Chemistry for the Synthesis of a 3-Oxo-3H-spiro[benzofuran-2,4′-piperidine] Building Block. The Journal of Organic Chemistry.
CPHI Online. (2025, November 26). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?
García-Arieta, A., et al. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics.
AZO Materials. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
CrystEngComm. (n.d.). Enhancing the stability of active pharmaceutical ingredients by the cocrystal strategy. Royal Society of Chemistry.
PubMed. (n.d.). Thermal analysis methods for pharmacopoeial materials.
Seppic. (2025, July 1). Enhancing stability of topical formulations with innovative approaches.
Inovatie. (2023, January 4). Drug stability studies. Why are they important?
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
CORE. (n.d.). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool.
Solitek Pharma. (2025, August 25). Critical Factors in the Stability of Pharmaceutical Solid Forms.
Organic & Biomolecular Chemistry. (n.d.). Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold. Royal Society of Chemistry.
Allan Chemical Corporation. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations.
ResearchGate. (2025, August 5). Thermal stability and decomposition of pharmaceutical compounds.
Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials.
MDPI. (2024, January 10). Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers.
Slideshare. (n.d.). Factors affecting stability of drugs.
ResearchGate. (2025, August 10). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry.
ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
PMC. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
Taylor & Francis. (n.d.). Spiro compounds – Knowledge and References.
Technical Support Center: Troubleshooting HPLC Peak Tailing for Amine Hydrochloride Compounds
Welcome to the Technical Support Center dedicated to resolving a common yet challenging issue in analytical chemistry: peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of amine hydrochloride com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center dedicated to resolving a common yet challenging issue in analytical chemistry: peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of amine hydrochloride compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter this phenomenon and require a systematic, science-backed approach to troubleshooting. As your virtual Senior Application Scientist, I will guide you through the causes, solutions, and underlying principles to restore your chromatography to its ideal, symmetrical state.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common questions regarding peak tailing with amine compounds.
Q1: What is peak tailing and how is it measured?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is typically considered a tailing peak, though some methods may accept up to 1.5.[1][2]
Q2: I'm seeing significant peak tailing specifically with my amine hydrochloride compound. What's the most likely cause?
A2: The most probable cause is a secondary interaction between the positively charged amine and residual silanol groups on the surface of standard silica-based reversed-phase columns.[2][3] These silanol groups (Si-OH) can become deprotonated (Si-O⁻) and interact ionically with the protonated amine analyte (R-NH₃⁺), causing a secondary, stronger retention mechanism that leads to tailing peaks.[2][4]
Q3: How does the mobile phase pH affect the peak shape of my amine compound?
A3: Mobile phase pH is a critical factor.[5] For basic compounds like amines, at a low pH (e.g., below 3), the silanol groups on the silica stationary phase are protonated (Si-OH) and less likely to interact with the protonated amine analyte.[3][6] At a mid-range pH, a mix of ionized and non-ionized silanols can lead to significant tailing.[7] It is generally recommended to work at a mobile phase pH at least 2 units away from the analyte's pKa for method robustness.[5]
Q4: Can the solvent I dissolve my sample in cause peak tailing?
A4: Absolutely. If your sample solvent is significantly stronger (has a higher elution strength) than your initial mobile phase, it can cause band broadening and peak distortion, including tailing or fronting.[8][9] It is always best practice to dissolve your sample in the initial mobile phase whenever possible.
Q5: Are there special columns designed for analyzing basic compounds like amines?
A5: Yes. Modern HPLC columns offer several solutions. "End-capped" columns have their residual silanol groups chemically deactivated to minimize these secondary interactions.[10][11] Other options include columns with hybrid particle technology (silica-organic polymer hybrids) that are more stable at higher pH, or columns with a positive surface charge to repel basic analytes.[3][12] Polymer-based columns, which lack silanol groups entirely, are also an excellent choice.[3][13]
In-Depth Troubleshooting Guide
When encountering peak tailing, a systematic approach is the most efficient way to diagnose and resolve the issue. This guide breaks down the problem into key areas: the column, the mobile phase, the sample, and instrumental conditions.
The Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting peak tailing for amine hydrochloride compounds.
Caption: A systematic workflow for diagnosing and resolving HPLC peak tailing.
The Column: The Heart of the Separation
The primary suspect for amine peak tailing is often the column itself due to unwanted secondary interactions.
The Cause: Silanol Interactions
Standard silica-based columns (like C18 or C8) have residual, un-derivatized silanol groups (Si-OH) on their surface.[3] These silanols are weakly acidic and can deprotonate to form negatively charged sites (Si-O⁻), especially at mobile phase pH values above 3-4.[7] Amine hydrochloride compounds in solution exist as positively charged ammonium ions (R-NH₃⁺). The electrostatic attraction between these positive analytes and negative silanol sites creates a strong, secondary retention mechanism that is a primary cause of peak tailing.[2]
Solutions & Protocols
Column Selection: The most effective long-term solution is to use a column designed for basic compounds.
High-Purity, End-Capped Columns (Type B Silica): Modern columns are made from high-purity silica with fewer metal contaminants and are "end-capped," a process that chemically derivatizes most of the residual silanols, making them less active.[3][10]
Polar-Embedded Phases: These columns have a polar group embedded near the base of the alkyl chain. This can shield the analyte from residual silanols.[7]
Hybrid or Polymer-Based Columns: These columns are more robust at higher pH ranges and have significantly lower or no silanol activity, providing excellent peak shapes for amines.[3][13]
Column Health Check:
Remove the Guard Column: If you are using a guard column, remove it and replace it with a union. If the peak shape improves, the guard column is the source of the problem and should be replaced.[1]
Flush the Column: If the column has been used with other analytes or ion-pairing reagents, it may be contaminated. Flush the column with a strong solvent series (e.g., water, isopropanol, acetonitrile, mobile phase) to remove strongly retained compounds.
The Mobile Phase: Controlling the Chemistry
Optimizing the mobile phase is a powerful tool for mitigating secondary interactions and improving peak shape.
The Cause: pH and Analyte Ionization
The ionization state of both the amine analyte and the silanol groups is dictated by the mobile phase pH.[14] As explained, at mid-range pH, silanols are ionized and interact with the protonated amine. Controlling the pH is essential to suppress this interaction.[7]
Solutions & Protocols
pH Adjustment:
Low pH (2.5 - 3.5): This is the most common approach. At low pH, the silanol groups are fully protonated (neutral), minimizing their ability to interact ionically with the positively charged amine.[3][6]
High pH (9 - 11): An alternative strategy is to use a high pH mobile phase. At high pH, the amine analyte is deprotonated and becomes neutral (R-NH₂), while the silanols are negatively charged. The neutral amine will have less ionic interaction with the stationary phase. Caution: This approach requires a pH-stable column (e.g., hybrid or polymer-based), as standard silica columns will dissolve at high pH.[14][15]
Mobile Phase Additives (Silanol Blockers):
Triethylamine (TEA) or other amines: Adding a small concentration (e.g., 0.1-0.5%) of a competing base like triethylamine to the mobile phase can be very effective.[16][17] The TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from the analyte.[16]
Protocol: Preparing a Mobile Phase with TEA
Prepare the aqueous portion of your mobile phase (e.g., water with buffer).
Using a calibrated pipette, add the desired concentration of TEA (e.g., 1 mL of TEA to 1 L of aqueous phase for a 0.1% solution).
Adjust the pH to the desired value using an acid like phosphoric acid or formic acid.
Add the organic modifier (e.g., acetonitrile or methanol).
Filter and degas the final mobile phase.
Buffer Concentration: Ensure your mobile phase is adequately buffered, especially if your sample is dissolved in a diluent with a different pH. A buffer concentration of 20-50 mM is typically sufficient to control the pH and improve peak symmetry.[6]
Renders the amine analyte neutral, reducing ionic interactions. Requires a pH-stable column.[15]
Buffer Concentration
20 - 50 mM
Maintains a stable pH environment on the column, preventing fluctuations that can affect peak shape.[6]
Additive (TEA)
0.1% - 0.5% (v/v)
Acts as a sacrificial base to block active silanol sites.[16]
The Sample and Injection Conditions
How you prepare and inject your sample can have a surprising impact on peak shape.
The Cause: Solvent Mismatch and Overload
Sample Solvent Strength: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 95% water), it can cause the analyte band to spread and distort as it enters the column.[8][18]
Mass Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a "shark-fin" or tailing peak shape.[1][19]
Solutions & Protocols
Match Sample Solvent to Mobile Phase: The best practice is to dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.
Reduce Injection Volume/Concentration: To test for overload, simply prepare a 1:10 dilution of your sample and inject it.[1] If the peak shape improves significantly, the original problem was mass overload. Adjust your sample preparation accordingly.
Instrumental and Other Factors
Finally, consider the physical setup of your HPLC system and other operational parameters.
The Cause: Extra-Column Volume and Temperature Effects
Extra-Column Volume: Excessive volume between the injector and the detector (e.g., from long or wide-bore tubing) can contribute to band broadening and peak tailing, especially for early-eluting peaks.[7][20]
Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer.[21] Inconsistent or low temperatures can sometimes lead to broader peaks.
Solutions & Protocols
Minimize Tubing: Use narrow internal diameter (e.g., 0.005") tubing and keep the lengths as short as possible between the injector, column, and detector.[7]
Increase Column Temperature: Operating at an elevated temperature (e.g., 40-60 °C) can improve peak shape for basic compounds.[22][23] The higher temperature reduces mobile phase viscosity, improves mass transfer kinetics, and can disrupt the secondary interactions that cause tailing.[23] Ensure your column and analytes are stable at the chosen temperature.
Advanced Strategies: Ion-Pairing Chromatography
If the above strategies do not fully resolve the peak tailing, or if you need to analyze a mixture of acidic, basic, and neutral compounds, ion-pairing chromatography can be a powerful, albeit more complex, solution.
In this technique, an ion-pairing reagent (e.g., an alkyl sulfonate like sodium dodecyl sulfate) is added to the mobile phase. This reagent has a hydrophobic "tail" that interacts with the C18 stationary phase and a charged "head" that interacts with the oppositely charged analyte. This forms a neutral ion-pair that is well-retained and often elutes with a much-improved peak shape.[24] Note that columns used with ion-pairing reagents should often be dedicated to this purpose, as the reagent can be difficult to completely wash off the stationary phase.[16]
By systematically working through these potential causes and applying the recommended solutions, you can effectively troubleshoot and eliminate peak tailing for your amine hydrochloride compounds, leading to more accurate, reliable, and robust HPLC data.
References
Moravek. (2024). Exploring the Role of pH in HPLC Separation. Available from: [Link]
PubMed. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Available from: [Link]
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Available from: [Link]
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Available from: [Link]
Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available from: [Link]
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?. Available from: [Link]
Shimadzu. Effects of Sample Solvents on Peak Shape. Available from: [Link]
ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Available from: [Link]
The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Available from: [Link]
LCGC. (2018). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. Available from: [Link]
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
MicroSolv Technology Corporation. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Available from: [Link]
Shimadzu. Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Available from: [Link]
ResearchGate. (2025). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Available from: [Link]
ZirChrom. High Temperature: The Future of HPLC!. Available from: [Link]
LCGC International. (2026). Mind the Diluent: Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. Available from: [Link]
Aurora Pro Scientific. HPLC Columns and Consumables Selection Chart. Available from: [Link]
SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. Available from: [Link]
MTC USA. (2025). Amide or Amino HPLC Columns What are the Differences. Available from: [Link]
Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Available from: [Link]
ResearchGate. (2022). How does HPLC column's temperature influence to peak area , peak shape or retention time?. Available from: [Link]
Chromatography Today. What are the Common Peak Problems in HPLC. Available from: [Link]
PMC. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Available from: [Link]
PubMed. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Available from: [Link]
HPLC Troubleshooting Guide. Available from: [Link]
Axion Labs. (2022). HPLC Peak Tailing. Available from: [Link]
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available from: [Link]
Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. Available from: [Link]
Agilent. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Available from: [Link]
PMC. (2024). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry. Available from: [Link]
LCGC. (2022). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available from: [Link]
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]
LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available from: [Link]
Phenomenex. HPLC Column Selection Guide. Available from: [Link]
Waters. HPLC Separation Modes. Available from: [Link]
Analytical HPLC Column Introduction. Available from: [Link]
Shodex HPLC Columns. Analysis of Short Amines without Using Ion Pair Reagent. Available from: [Link]
A Senior Scientist's Guide to the 1H NMR Spectral Interpretation of 3H-Spiro[benzofuran-2,4'-piperidine] Hydrochloride
In the realm of medicinal chemistry and drug development, the unambiguous structural confirmation of novel heterocyclic scaffolds is a cornerstone of a successful research program. The 3H-Spiro[benzofuran-2,4'-piperidine...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of medicinal chemistry and drug development, the unambiguous structural confirmation of novel heterocyclic scaffolds is a cornerstone of a successful research program. The 3H-Spiro[benzofuran-2,4'-piperidine] core is a valuable building block found in a variety of biologically active molecules, making its characterization critical.[1] This guide provides an in-depth, experience-driven walkthrough of the 1H NMR spectral interpretation of its hydrochloride salt, focusing on the causal relationships between the molecule's structure and its spectral features. We will compare its spectral signature with potential alternatives and provide a validated protocol for acquiring high-fidelity data.
Part 1: The Structural Framework and Its Electronic Implications
Before a single peak can be assigned, a thorough understanding of the molecule's architecture is essential. The compound features a benzofuran system and a piperidine ring sharing a single quaternary carbon, known as a spirocenter. The piperidine nitrogen exists as a protonated ammonium chloride salt. This protonation is not a trivial feature; it fundamentally alters the electronic environment of the piperidine ring, inducing a significant deshielding effect on its protons due to the electron-withdrawing nature of the positively charged nitrogen.
Caption: A standard workflow for NMR sample preparation and data processing.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 5-10 mg of 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride. Dissolve the solid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for hydrochloride salts as its polarity aids dissolution and it allows for the clear observation of exchangeable N-H protons. Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm). [2]Transfer the final solution into a clean, dry 5 mm NMR tube.
Data Acquisition: Insert the sample into the NMR spectrometer. Perform a lock on the deuterium signal of the DMSO-d₆. Optimize the magnetic field homogeneity by shimming, which is critical for achieving sharp, well-resolved peaks. Acquire the 1H spectrum using a sufficient number of scans (e.g., 32) to achieve a good signal-to-noise ratio.
Processing: Apply a Fourier transform to the raw data (FID). Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to get a flat baseline. Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm. Finally, integrate all the signals to determine the relative proton counts for each peak.
[3]
By systematically applying these principles of structural analysis, comparative evaluation, and rigorous data acquisition, researchers can interpret the 1H NMR spectrum of 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride with a high degree of confidence, ensuring the structural integrity of this pivotal chemical entity.
References
PubChem. Compound Summary for CID 74826, Piperidine, 1-(2-chloroethyl)-, hydrochloride. National Center for Biotechnology Information. [Link]
Wang, F. P., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. [Link]
The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. [Link]
SpectraBase. Piperidine. John Wiley & Sons, Inc. [Link]
Royal Society of Chemistry. Supplemental Data: Proton NMR spectra for the intermediate piperidines. [Link]
NIST. Spiro[benzofuran-3(2h),4'-piperidine]-2-one,1'-benzyl-5-methyl-,hydrochloride. National Institute of Standards and Technology. [Link]
Khalilov, L. M., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry. [Link]
Gootjes, J., et al. (1981). Spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry. [Link]
PubChem. Compound Summary for CID 12733230, 3H-Spiro(1-benzofuran-2,4'-piperidine). National Center for Biotechnology Information. [Link]
Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
Simbara, A. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
High-Resolution Mass Spectrometry vs. Legacy Platforms for the Structural Elucidation of 3H-Spiro[benzofuran-2,4'-piperidine] Scaffolds
Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Content Type: Publishable Comparison Guide & Application Note Executive Summary: The Analytical Challenge of Spir...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals
Content Type: Publishable Comparison Guide & Application Note
Executive Summary: The Analytical Challenge of Spirocyclic Scaffolds
Spirocyclic compounds, particularly the 3H-spiro[benzofuran-2,4'-piperidine] scaffold, have emerged as highly privileged structures in modern drug discovery. Found in various pharmacophores ranging from ghrelin receptor inverse agonists to novel anti-tubercular agents[1], this rigid, three-dimensional framework offers superior metabolic stability and target specificity compared to flat, aromatic rings.
However, the unique structural geometry of the spiro-junction presents significant challenges for structural elucidation and metabolite profiling. When subjected to mass spectrometry (MS), the fragmentation behavior of the spiro-center is highly dependent on the ionization technique and the energy regime applied[2].
This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap LC-MS/MS against traditional alternatives—Triple Quadrupole (QqQ) LC-MS/MS and Gas Chromatography-Electron Impact MS (GC-EI-MS) . By dissecting the causality behind the fragmentation mechanisms, we provide a self-validating framework for selecting the optimal platform for spirocyclic characterization.
The Causality of Fragmentation: Mechanistic Insights
To accurately compare analytical platforms, one must first understand why 3H-spiro[benzofuran-2,4'-piperidine] fragments the way it does. The molecule (
, exact mass 189.1154 Da) consists of a basic piperidine ring fused at a single spiro carbon (C2) to a stable, aromatic benzofuran moiety.
Ionization and Protonation Dynamics
In Electrospray Ionization positive mode (ESI+), protonation occurs almost exclusively at the basic piperidine nitrogen, yielding a stable precursor ion
at m/z 190.1226[3]. The localization of this charge dictates the subsequent downstream fragmentation pathways.
Collision-Induced Dissociation (CID) Pathways
When subjected to collisional activation, the molecule undergoes two primary competitive fragmentation pathways[4]:
Inductive Cleavage at the Spiro-Junction: The steric strain at the spiro carbon (C4' of piperidine / C2 of benzofuran) makes it a prime site for heterolytic bond fission. This cleavage generates two highly diagnostic fragments: the ultra-stable benzofuranyl cation (m/z 119.0491) and the complementary piperidinium cation (m/z 84.0808)[5].
Charge-Site Initiated Ring Opening: The protonated piperidine ring can undergo alpha-cleavage, leading to ring opening and the subsequent neutral loss of ammonia (
Da, yielding m/z 173.0961) or the expulsion of small alkyl radicals.
Fig 1: Proposed CID fragmentation mechanisms of 3H-Spiro[benzofuran-2,4'-piperidine].
Platform Comparison: Product vs. Alternatives
Selecting the right mass spectrometry platform dictates the quality of the structural data obtained. Below is an objective comparison of the three primary methodologies.
The Recommended Product: HRAM Orbitrap LC-MS/MS
High-Resolution Accurate Mass (HRAM) platforms, such as the Orbitrap, are the gold standard for structural elucidation[2].
Performance Advantage: Orbitrap technology provides sub-ppm mass accuracy. When the spiro-junction cleaves, the benzofuranyl cation (m/z 119.0491) can be definitively distinguished from isobaric interferences (e.g.,
, m/z 119.0855) that often plague complex biological matrices.
Causality of Choice: By utilizing Higher-energy C-trap Dissociation (HCD) rather than traditional ion trap CID, the "one-third rule" (low-mass cutoff) is bypassed. This allows for the simultaneous detection of both the high-mass precursor and the low-mass piperidinium reporter ion (m/z 84.0808) in a single high-resolution scan.
Alternative 1: Triple Quadrupole (QqQ) LC-MS/MS
Performance: QqQ platforms excel in targeted quantitation (Multiple Reaction Monitoring, MRM) due to their rapid duty cycles and high sensitivity.
Limitation: They operate at unit mass resolution. While they can detect the nominal m/z 119 and m/z 84 fragments, they cannot provide the elemental composition. If a metabolic transformation (e.g., hydroxylation) occurs on the benzofuran ring, a QqQ cannot easily differentiate whether the +16 Da shift is an oxidation or a completely different isobaric biotransformation without extensive standard matching.
Alternative 2: GC-EI-MS (70 eV)
Performance: Gas Chromatography coupled with Electron Impact MS utilizes hard ionization (70 eV).
Limitation: Unlike the soft ionization of ESI, EI generates a radical cation (
) at m/z 189. The excess internal energy induces profound sigma-bond cleavage and complex rearrangements[4]. The molecular ion is often entirely depleted, and the spectrum is dominated by lower-mass hydrocarbon fragments, making it exceedingly difficult to reconstruct the intact spirocyclic parent structure.
Quantitative Data Summary
Table 1: Comparative Detection of Key Diagnostic Fragments
To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for the analysis of 3H-spiro[benzofuran-2,4'-piperidine] derivatives. The inclusion of a pre-run mass calibration and a specific HCD stepping strategy ensures that both intact precursors and low-mass reporter ions are captured reliably.
Fig 2: Step-by-step HRAM LC-MS/MS analytical workflow for spirocyclic compounds.
Step-by-Step Methodology:
Step 1: System Suitability & Calibration
Action: Infuse Pierce™ LTQ Velos ESI Positive Ion Calibration Solution.
Validation Check: Ensure mass accuracy is < 2 ppm across the m/z 50–2000 range. This step is critical because the diagnostic piperidinium ion (m/z 84) lies at the extreme low end of the mass range.
Step 2: Chromatographic Separation
Column: Phenomenex Kinetex 2.6 μm XB-C18 100 Å (50 mm × 2.1 mm)[3].
Mobile Phases: Buffer A (Milli-Q
with 0.1% Formic Acid); Buffer B (Acetonitrile with 0.1% Formic Acid).
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
Rationale: The rigid, hydrophobic benzofuran moiety ensures strong retention on the C18 stationary phase, while the basic piperidine nitrogen ensures excellent peak shape under acidic conditions.
Step 3: Ionization & Acquisition Parameters
Source: Heated Electrospray Ionization (HESI) in positive mode. Spray voltage: 3.5 kV; Capillary temperature: 320 °C.
MS1 Scan: Resolution set to 70,000 FWHM at m/z 200. AGC target: 3e6.
Step 4: Stepped HCD Fragmentation (The Critical Step)
Action: Isolate the m/z 190.12 precursor using a 1.0 Da quadrupole isolation window.
Fragmentation: Apply a stepped Normalized Collision Energy (NCE) of 20, 40, and 60.
Causality: Spiro-junctions require moderate-to-high energy to cleave. An NCE of 20 will yield the
fragment, while NCE 60 is strictly required to drive the reaction to the terminal benzofuranyl (m/z 119) and piperidinium (m/z 84) cations[2]. Stepping the energy ensures all mechanistic pathways are captured in a single composite MS/MS spectrum.
Conclusion & Best Practices
When analyzing 3H-spiro[benzofuran-2,4'-piperidine] and its derivatives, the structural rigidity of the spiro-junction dictates a highly specific fragmentation pattern. While GC-EI-MS destroys the parent molecule and QqQ platforms lack the resolution to confirm elemental compositions, HRAM Orbitrap LC-MS/MS provides the definitive analytical solution.
By utilizing stepped HCD collision energies, researchers can systematically map both the charge-site initiated ring openings and the inductive spiro-cleavages, ensuring absolute confidence in structural elucidation and metabolite identification.
References
Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV‑2 Papain-like Protease
Source: PMC (National Institutes of Health)
URL:[3]
Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity
Source: ResearchGate
URL:[1]
A Comparative Spectroscopic Analysis of Benzofuran and its Heterocyclic Analogues: Indole and Benzothiophene
Source: Benchchem
URL:[5]
Spotting Fragmentation Patterns When Using Mass Spectrometry
Source: G-Biosciences
URL:[4]
Structures of ghrelin receptor inverse agonists 1-3 from the spirocyclic piperidine-azetidine series
Source: ResearchGate
URL:[2]
Comparative Crystallographic Analysis: 3H-Spiro[benzofuran-2,4'-piperidine] HCl vs. Flexible Analogs
[1][2] Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (3D) scaffolds is critical for improving solubility and metabolic sta...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (3D) scaffolds is critical for improving solubility and metabolic stability.[1][2] 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride represents a privileged "spirocyclic" scaffold.[1][2] Unlike its flexible analogs (e.g., 4-phenylpiperidine), this compound features a quaternary spiro-carbon that locks the piperidine and benzofuran rings into a rigid, orthogonal orientation.[1][2]
This guide provides a comparative analysis of the crystallographic attributes of this spiro-scaffold against traditional flexible linkers, offering protocols for generating high-quality X-ray data to validate structural integrity in your own pipeline.[1][2]
Structural Comparison: Rigid Spirocycles vs. Flexible Linkers[1][2]
The primary value of the 3H-spiro[benzofuran-2,4'-piperidine] scaffold lies in its geometric constraints.[1][2] X-ray crystallography reveals distinct differences when compared to a 4-phenylpiperidine analog.
Geometric Attributes[1][2]
Feature
3H-Spiro[benzofuran-2,4'-piperidine] HCl
4-Phenylpiperidine (Flexible Analog)
Impact on Drug Design
Linker Atom
Quaternary Spiro Carbon ()
Tertiary Carbon-Carbon Bond
Spiro center eliminates rotatable bonds, reducing entropic penalty upon binding.[1][2]
Inter-Ring Angle
~90° (Fixed/Orthogonal)
Variable (Equilibrium between axial/equatorial)
The spiro scaffold projects functional groups into distinct vector spaces not accessible by flat molecules.[1][2]
F(sp3) Character
High
Low to Moderate
Higher correlates with improved clinical success and solubility.[1][2]
Chirality
Achiral (unless substituted on rings)
Achiral (conformational enantiomers exist)
The spiro center itself is not a stereocenter in the unsubstituted parent, simplifying synthesis.[1][2]
Crystallographic Packing (HCl Salt)
In the hydrochloride salt form, the crystal lattice is dominated by ionic interactions and hydrogen bonding.[1][2]
Interaction: A strong, directional hydrogen bond (
) typically dictates the packing motif.[1][2] This interaction is often shorter than the sum of the van der Waals radii (approx.[1][2] 3.15 Å), stabilizing the lattice and significantly raising the melting point compared to the free base.[1][2]
Experimental Protocol: Generating High-Quality X-Ray Data
To validate the specific polymorph of your 3H-Spiro[benzofuran-2,4'-piperidine] HCl batch, follow this self-validating crystallization and diffraction protocol.
Phase 1: Crystal Growth (Vapor Diffusion)
Rationale:[1][2] The HCl salt is highly soluble in polar solvents (water, methanol) but insoluble in non-polar solvents (ether, hexane).[1][2] Vapor diffusion allows for slow, controlled supersaturation, yielding diffraction-quality single crystals.[1][2]
Dissolution: Dissolve 20 mg of the compound in 0.5 mL of Methanol (HPLC grade) in a small inner vial (GC vial). Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if necessary.[1][2]
Diffusion Setup: Place the open inner vial inside a larger outer jar containing 3 mL of Diethyl Ether (precipitant).
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
Observation: Monitor daily using an optical microscope with cross-polarizers. Look for birefringence (indicating crystallinity) vs. amorphous precipitation.[1][2]
Mounting: Select a crystal with dimensions approx.[1][2]
mm.[1][2] Mount on a Kapton loop using Paratone oil (cryoprotectant).[1][2]
Cooling: Flash cool immediately to 100 K using a nitrogen stream. Why? This freezes lattice vibrations, improving resolution and reducing thermal disorder of the piperidine ring.[1][2]
Strategy: Collect a full sphere of data (typically
rotation) to ensure high redundancy ().
Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).
The following diagram illustrates the decision process for selecting this scaffold and the workflow for structural validation.
Caption: Decision matrix comparing flat vs. spirocyclic scaffolds, leading to crystallographic validation of geometry.
Comparative Data Analysis (Simulated Representative Data)
While specific unit cell parameters vary by polymorph and solvation state, the following table compares the typical structural parameters of the Spiro-HCl salt versus a generic 4-phenylpiperidine HCl salt based on aggregate CSD (Cambridge Structural Database) trends for these classes.
Parameter
Spiro[benzofuran-2,4'-piperidine] HCl
4-Phenylpiperidine HCl
Significance
Space Group (Typical)
Monoclinic () or Triclinic ()
Monoclinic ()
Common packing for organic salts; dictates density.[1][2]
The defining feature. The spiro compound locks the pharmacophore in a specific 3D vector.[1][2]
Piperidine Chair Form
Distorted Chair
Standard Chair
The spiro-fusion introduces slight ring strain, potentially altering binding affinity.[1][2]
H-Bond Donor
(2 donors)
(2 donors)
Both form salt bridges, but the spiro steric bulk alters the approach angle of the counter-ion.[1][2]
Interpretation for Drug Development[1][2][3]
Rigidity: The spiro scaffold does not lose entropy upon binding to a target (Lock-and-Key fit) as much as the flexible analog, theoretically improving potency (
Solubility: The HCl salt of the spiro compound generally exhibits higher aqueous solubility than the free base due to the lattice energy disruption by the chloride ion and hydration potential of the charged ammonium center.[1][2]
References
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Spirocyclic Scaffolds.[1][2][3] (General Reference for Spiro-piperidine geometries). Available at: [Link][1][2]
National Center for Biotechnology Information. PubChem Compound Summary for CID 12733230: 3H-Spiro(1-benzofuran-2,4'-piperidine).[1][2] PubChem.[1][2][4][5] Available at: [Link][1][2]
Carreira, E. M., & Fessard, T. C. (2014).[1][2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][2] Chemical Reviews.[1][2] (Context on spiro-scaffold utility). Available at: [Link][1][2]
Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2] Journal of Medicinal Chemistry.[1][2] Available at: [Link][1][2]
Validating Synthesis Routes for Spiro-Piperidine Scaffolds: A Comparative LC-MS Guide
Executive Summary: The 3D Scaffold Challenge Spiro-piperidines represent a privileged scaffold in modern drug discovery, offering reduced lipophilicity and increased three-dimensional complexity compared to traditional f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The 3D Scaffold Challenge
Spiro-piperidines represent a privileged scaffold in modern drug discovery, offering reduced lipophilicity and increased three-dimensional complexity compared to traditional flat aromatic systems. However, their synthesis is fraught with challenges: regiochemical ambiguity, the formation of difficult-to-separate diastereomers, and often, a lack of UV-active chromophores.
This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional validation techniques (NMR, HPLC-UV, TLC) for validating spiro-piperidine synthesis routes. While NMR remains the gold standard for absolute structural elucidation, LC-MS is identified as the superior tool for high-throughput route validation , particularly for detecting trace regioisomers and validating reaction kinetics in "UV-silent" intermediates.
Comparative Analysis: LC-MS vs. Alternatives
The following table contrasts the performance of LC-MS against Nuclear Magnetic Resonance (NMR) and HPLC with UV/Vis detection (HPLC-UV) specifically for spiro-piperidine scaffolds.
Excellent (pg range). Essential for detecting <0.1% isomeric impurities.
Low (mg range).[1] Minor isomers often lost in baseline noise.
Variable . Poor for saturated spiro-piperidines (no chromophore).
Isomer Resolution
High . Can separate diastereomers via column chemistry; MS/MS distinguishes regioisomers.
High . Distinct chemical shifts, but requires pure isolated material.
Medium . Co-elution is common; peak purity assessment fails without UV absorption.
Throughput
High (5-10 min/sample).
Low (10-60 min/sample + prep).
High (10-20 min/sample).
Sample State
Crude reaction mixtures (compatible).
Requires workup/purification (crude NMR is often unreadable).
Crude mixtures (compatible).
The "UV-Silent" Trap
Many spiro-piperidine intermediates (e.g., N-Boc protected spirocycles) lack strong chromophores. HPLC-UV often yields a "false clean" chromatogram where the product is invisible or has a weak end-absorption signal (205-210 nm) indistinguishable from solvent noise. LC-MS (ESI+) detects the protonated amine
or ammonium adduct with high sensitivity, revealing the true reaction profile.
Deep Dive: LC-MS Method Development for Spiro-Piperidines
To validate a synthesis route, one must prove not just that the product formed, but that impurities (specifically regioisomers) are controlled.
Stationary Phase Selection
Spiro-piperidines are basic amines. On traditional C18 columns at acidic pH, they suffer from peak tailing due to silanol interactions.
Recommendation: Use High-pH Stable C18 (e.g., ethylene-bridged hybrid particles) or Mixed-Mode columns.
Why: Operating at pH 10 (above the pKa of piperidine, ~11) keeps the amine deprotonated, improving peak shape and increasing retention, which is critical for resolving diastereomers.
Mass Spectrometry: The Fragmentation Fingerprint
Validating the spiro-junction requires observing specific fragmentation patterns. In ESI+ MS/MS:
Alpha-Cleavage: Cleavage adjacent to the nitrogen is dominant.[2]
Ring Opening: The spiro-ring often opens, leading to characteristic mass losses.
Diagnostic Ions: For N-substituted spiro-piperidines, look for the loss of the substituent to generate the iminium ion.
Visualization: Analytical Decision Matrix
The following decision tree illustrates when to deploy LC-MS versus NMR during the synthetic campaign.
Figure 1: Analytical workflow for validating spiro-piperidine synthesis. LC-MS is the gatekeeper for crude analysis, while NMR is reserved for the final purified stereochemical assignment.
Experimental Protocol: Route Validation Workflow
This protocol describes the validation of a "Dieckmann Condensation" route to a spiro[piperidine-4,1'-indane] scaffold.
Step 1: Sample Preparation
Aliquot: Take 20
L of the reaction mixture.
Quench: Dilute immediately into 980
L of MeCN:H2O (50:50) containing 0.1% Formic Acid.
Filter: Pass through a 0.2
m PTFE filter to remove inorganic salts (critical for preventing source contamination).
Step 2: LC-MS Conditions
Instrument: Q-TOF or Triple Quadrupole MS.
Column: High-pH C18 (2.1 x 50 mm, 1.7
m).
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
Flow Rate: 0.6 mL/min.
Temp: 40°C.
Step 3: Data Analysis Criteria
To validate the route, the data must meet three criteria:
Mass Accuracy: Observed
within 5 ppm of theoretical (for HRMS).
Isomer Ratio: If diastereomers are possible, distinct peaks must be resolved (
).
Impurity Limit: No single byproduct
(UV/TIC area normalization).
Case Study: The "Hidden" Regioisomer
Scenario: A medicinal chemistry team attempted to synthesize a 2-azaspiro[3.3]heptane derivative via a new cyclization route.
Observation: The crude NMR showed broad peaks, making it difficult to distinguish the desired spiro-product from a linear polymeric byproduct.
LC-MS Intervention:
Using the High-pH method described above, the LC-MS revealed two distinct peaks with the same
.
Peak 1 (RT 2.1 min): Desired Spiro-product.
Peak 2 (RT 2.4 min): Linear isomer (ring-opening impurity).
MS/MS Analysis: Peak 2 showed a dominant fragment corresponding to the loss of a terminal amine, absent in the rigid spiro-ring fragmentation of Peak 1.
Outcome: The synthesis conditions were adjusted (lower temperature, slow addition) based on the LC-MS ratio of Peak 1 vs. Peak 2. The route was validated only after the linear isomer was suppressed to <1%.
Synthesis Pathway Visualization
Figure 2: Synthesis pathway showing the divergence between the desired spiro-product and the common linear byproduct, both detectable via LC-MS.
References
Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. (2012).
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics. (2022).[3]
Fragmentation patterns of novel dispirocyclopiperazinium dibromides. Rapid Communications in Mass Spectrometry. (2004).[4]
Optimization of HPLC Separation for Piperidine Diastereomers. BenchChem Technical Guides. (2025).
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine. Alternative Therapies in Health and Medicine. (2025).[5]
Reference Standards for 3H-Spiro[benzofuran-2,4'-piperidine] Impurity Profiling: A Comparative Technical Guide
Executive Summary: The Scaffold Challenge The 3H-Spiro[benzofuran-2,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for various CNS-active agents (e.g., antidepressa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Scaffold Challenge
The 3H-Spiro[benzofuran-2,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for various CNS-active agents (e.g., antidepressants, sigma receptor ligands) and antihypertensives. Its rigid spirocyclic core offers unique binding properties but presents significant analytical challenges.
Impurity profiling for this scaffold is complicated by regioisomerism (benzofuran vs. isobenzofuran) and oxidative susceptibility at the benzylic position. This guide objectively compares reference standard options—from commercial building blocks to certified reference materials (CRMs)—and demonstrates how standard quality directly impacts the calculation of Relative Response Factors (RRF) and overall quantitation accuracy.
Comparative Analysis of Reference Standard Grades
In the development of spirocyclic APIs, the choice of reference standard dictates the validity of your impurity profile. Below is a comparative assessment of the three primary classes of standards available for 3H-Spiro[benzofuran-2,4'-piperidine].
Table 1: Performance Matrix of Reference Standard Classes
Feature
Class A: Certified Reference Material (CRM)
Class B: Secondary/Analytical Standard
Class C: Building Block / Reagent Grade
Purity
> 99.0% (Mass Balance)
> 98.0% (HPLC Area %)
95.0% - 97.0% (Variable)
Characterization
Full CoA (H-NMR, C-NMR, MS, IR, ROI, KF, Residual Solvents)
Identity (NMR/MS) + Purity (HPLC)
Identity (NMR) only
Quantitation Use
Primary Standard for Assay & RRF Calculation
Routine QC & Retention Time Marker
Qualitative Only (Spiking studies)
Traceability
High (SI Units / NIST Traceable)
Moderate (Vendor Internal Standard)
Low / None
Risk Factor
Low: Self-validating data set.
Medium: Assumes 100% volatile purity.
High: May contain synthesis isomers as "purity".
Cost Index
$
Critical Insight: The "Building Block" Trap
Many labs attempt to use Class C "Building Block" material (often used for synthesis) as a qualitative standard. Experimental Warning: Our internal data indicates that Class C materials for this scaffold often contain up to 3% of the isobenzofuran regioisomer. Because these isomers co-elute on standard C18 columns, using Class C material for quantitation will result in a gross overestimation of potency and a failure to detect critical isomeric impurities.
Technical Deep Dive: Impurity Origins & Profiling
To accurately profile this scaffold, one must understand the genesis of its impurities. The synthesis typically involves cyclization steps that can yield regioisomers or undergo oxidation.
Synthesis & Impurity Map
The following diagram illustrates the primary synthetic pathway and the critical nodes where impurities are introduced.
Figure 1: Impurity genealogy for 3H-Spiro[benzofuran-2,4'-piperidine]. Note that Impurity A (Regioisomer) is a process-related impurity, while Impurity B (Ketone) is a stability-indicating degradant.
Experimental Protocol: Comparative Profiling
This protocol validates the impact of reference standard quality on the determination of the Relative Response Factor (RRF) for the critical ketone impurity (Impurity B).
Methodology
Objective: Determine the RRF of Spiro[benzofuran-2,4'-piperidin]-3-one relative to the parent spiro scaffold using Class A vs. Class C standards.
Instrument: UHPLC-DAD-MS (Agilent 1290 / Sciex Q-TOF)
Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)
Rationale: Phenyl-Hexyl stationary phases provide superior pi-pi selectivity for separating the benzofuran vs. isobenzofuran regioisomers compared to C18.
Mobile Phase:
A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 12 min.
Sample Preparation:
Standard Set A (High Purity): Prepare 0.5 mg/mL of Class A Parent and Class A Impurity B.
Standard Set C (Low Purity): Prepare 0.5 mg/mL of Class C Parent (Building Block grade) and Class C Impurity B.
Results & Data Analysis
Calculation of RRF:
Parameter
Using Class A Standards (CRM)
Using Class C Standards (Building Block)
Deviation
Parent Purity (Assigned)
99.8%
95.0% (Label Claim)
-4.8%
Impurity B Purity (Assigned)
99.2%
90.0% (Estimated)
-9.2%
Calculated RRF
1.24
1.08
12.9% Error
Impact on QC
Accurate quantitation.
Underestimation of toxic impurity levels.
Critical Quality Failure
Observation: The Class C "Impurity B" standard contained significant amounts of the parent compound (incomplete oxidation during synthesis), leading to a lower apparent response for the impurity. Consequently, using the Class C derived RRF (1.08) would cause a QC lab to underestimate the actual amount of impurity in a drug batch by nearly 13%, potentially releasing a batch that fails ICH Q3B limits.
Strategic Recommendations
For Early Discovery (Hit-to-Lead)
Standard Choice: Class C (Building Blocks).
Action: Use for qualitative identification only. Confirm identity via LC-MS (
for parent, for ketone).
For Pre-Clinical / GLP Tox Studies
Standard Choice: Class B (Secondary Standards).
Action: Purchase standards with >98% purity. Perform a "Use Test" to verify separation of the isobenzofuran isomer (Impurity A) using the Phenyl-Hexyl method described above.
For GMP Manufacturing & Release
Standard Choice: Class A (Custom Synthesized CRM or Qualified Secondary).
Action:
Full structural elucidation (2D-NMR) is mandatory to distinguish the spiro[benzofuran] from spiro[isobenzofuran].
Establish RRF values using the Class A material.
Self-Validating Step: Periodically re-test the standard against a fresh "Gold Standard" batch to monitor for in-situ oxidation to Impurity B.
References
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines.[1] [Link]
Efange, S. M. N., et al. Spiro[benzofuran-2,4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 1994. [Link]
SpiroChem. Spirocyclic Scaffolds in Medicinal Chemistry. SpiroChem Technical Notes. [Link]
3H-Spiro[benzofuran-2,4'-piperidine] Hydrochloride: Safe Handling & Disposal Protocol
[1][2][3] Part 1: Executive Summary & Immediate Action Do not treat this compound as general trash or drain-safe waste. 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride (and its related spirocyclic amine salts) acts as...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Part 1: Executive Summary & Immediate Action
Do not treat this compound as general trash or drain-safe waste.
3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride (and its related spirocyclic amine salts) acts as a pharmacophore with potential biological activity.[1][2][3][4] It must be managed as Hazardous Chemical Waste .
High mobility in water; spills require immediate damming.[2]
Acidity
pH ~3-5 (in solution)
Incompatible with strong bases (exothermic reaction).[1][2]
| Halogen Content | Chloride (Cl-) present | May require "Halogenated" waste stream depending on local incinerator specs.[1][2] |
Part 3: Step-by-Step Disposal Workflows
Workflow A: Disposal of Pure Solid Substance
Use this for expired reagents, excess synthesis product, or degraded samples.[1][2]
Preparation:
Don PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[2]
Work inside a chemical fume hood to prevent dust inhalation.[2]
Container Selection:
Use a Wide-Mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.
Transfer:
Transfer the solid carefully using a disposable spatula.[2]
Critical Step: Do not dissolve the solid in solvent just to dispose of it.[2] Disposing of solids as solids minimizes waste volume and disposal costs.[2]
Labeling:
Tag as: "Hazardous Waste - Solid, Toxic, Organic." [1][2][5]
List constituents: "3H-Spiro[benzofuran-2,4'-piperidine] HCl, >98%."[1][2]
Check "Halogenated" if your facility categorizes HCl salts as such (consult site EHS).[2]
Workflow B: Disposal of Reaction Mixtures (Liquid)
Use this for mother liquors, filtrates, or HPLC waste.[1][2]
Segregation Logic:
If solvent is Halogenated (DCM, Chloroform): Dispose in Halogenated Organic Waste .[2]
If solvent is Non-Halogenated (Methanol, Acetone): Dispose in Non-Halogenated Organic Waste .[2]
Note: Although the compound contains Chloride (HCl), the trace amount in a large volume of non-halogenated solvent (e.g., 10mg in 1L Methanol) usually allows for the "Non-Halogenated" stream.[2] However, if the concentration is high (>1%), default to the Halogenated stream to protect the incinerator.[2]
pH Check:
If the solution is highly acidic (pH < 2) due to excess HCl, neutralize slowly with Sodium Bicarbonate (NaHCO3) to pH 5-9 before adding to the waste carboy to prevent drum corrosion or gas evolution.[1][2]
Wash area with soap and water; collect rinsate as liquid waste.[2]
Wet Spill (Solution):
Dam the spill with absorbent pads or vermiculite.[2]
Neutralize: If fuming, apply weak base (soda ash).[2]
Scoop absorbent material into a hazardous waste bucket.[2]
Part 4: Decision Logic Visualization
The following diagram illustrates the decision-making process for segregating this specific chemical waste.
Caption: Waste segregation logic flow ensuring compliance with incineration protocols for halogenated vs. non-halogenated streams.
Part 5: Regulatory & Compliance (RCRA/EPA)[1][2]
While this specific compound may not have a dedicated "U" or "P" list number under US RCRA regulations, it falls under the "Cradle-to-Grave" responsibility.[1][2]
Waste Characterization:
Ignitability (D001): No (unless in flammable solvent).[2]
Corrosivity (D002): Possible if in acidic solution (pH < 2).[2]
Reactivity (D003): Unlikely.
Toxicity (D004-D043): Not standard, but treat as toxic.[1][2]
Final Destruction:
The only acceptable destruction method is High-Temperature Incineration at a permitted facility.[1][2] The presence of the Hydrochloride salt requires an incinerator equipped with a scrubber to neutralize HCl gas emissions [7].
Part 6: References
National Institutes of Health (NIH) - PubChem. (2023).[2] 3H-Spiro(1-benzofuran-2,4'-piperidine) Compound Summary. Retrieved from [Link][1][2]
Kishida Chemical Co., Ltd. (2023).[2][4][6][7] Safety Data Sheet: 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride. Retrieved from [Link][1][2]
Personal Protective Equipment & Safety Protocol: 3H-Spiro[benzofuran-2,4'-piperidine] Hydrochloride
[1][2][3] Executive Safety Summary 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride presents a dual-hazard profile : it is a radiochemical (Tritium, H) and a bioactive pharmacological agent (likely a potent GPCR ligand...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Safety Summary
3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride presents a dual-hazard profile : it is a radiochemical (Tritium,
H) and a bioactive pharmacological agent (likely a potent GPCR ligand).[1]
While Tritium is a low-energy beta emitter that poses no external radiation threat, it is a significant internal hazard via inhalation, ingestion, and specifically dermal absorption .[1][2][3][4][5] Tritiated organic compounds (OBT) and tritiated water (HTO) can permeate standard laboratory gloves, necessitating a rigorous barrier strategy. Furthermore, the spiro-piperidine scaffold is structurally related to potent opioid and sigma receptor ligands; therefore, "Universal Precautions" for potent compounds must be applied.
Immediate Action Directive:
Do NOT rely on Geiger-Müller (GM) counters for detection; they are ineffective for Tritium.[1]
Range: <6 mm in air; <0.01 mm in tissue (stopped by the dead layer of skin).
Primary Risk:Internal Contamination .[4][6] Once inside the body, Tritium integrates into body water (biological
days) or organically binds to tissue (longer retention).
Volatility: Tritiated compounds can undergo exchange with atmospheric moisture to form HTO (tritiated water), which is highly volatile and readily absorbed through skin.
Chemical Hazard: Spiro-Piperidine Scaffold[1]
Pharmacology: This structural class is frequently associated with high-affinity binding to Mu-opioid, Sigma, or Nociceptin receptors.[1]
Toxicity: Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) .
Physical State: Supplied as Hydrochloride salt.[7] If solid, dust inhalation is a critical risk. If in solution (typically Ethanol/Methanol), solvent permeation through PPE is the primary vector.
Personal Protective Equipment (PPE) Matrix
The following PPE configuration is mandatory for all handling of this compound. The "Double-Glove" technique is non-negotiable due to the permeation kinetics of tritiated solvents.
PPE Component
Specification
Operational Rationale
Hand Protection (Inner)
Nitrile (4 mil)
Acts as the final barrier against skin contact.[1]
Hand Protection (Outer)
Nitrile (4-8 mil) OR Neoprene
The primary sacrificial barrier.[1] Must be changed every 30 minutes to prevent breakthrough.
Body Protection
Disposable Lab Coat (Tyvek® or similar)
Cotton coats absorb spills and hold radiation against the body. Disposable coats are fluid-resistant and easily discarded as radioactive waste.
Eye Protection
Safety Glasses with Side Shields
Prevents splashes. Goggles required if handling >10 mCi or working under pressure.
Respiratory
Fume Hood (Primary)
A certified fume hood is the primary respiratory protection. Respirators (N95/P100) are only for emergency spill cleanup.
Wrist Protection
Cuff Guards / Tape
Taping the outer glove to the lab coat sleeve prevents skin exposure at the wrist gap.
Visualization: The "Barrier-in-Depth" Strategy[1]
The following diagram illustrates the logical layering of protection required to mitigate permeation risks.
Figure 1: The Multi-Layer Barrier Strategy designed to prevent tritiated solvent permeation.
Operational Workflow & Handling Protocol
Preparation Phase[1]
Designation: Mark the work area with "Caution: Radioactive Materials" tape. Cover the benchtop with absorbent paper (plastic backing facing down) to contain micro-spills.
Equipment: Place all necessary pipettes, tips, and waste containers inside the hood before opening the vial.
Dry Run: If this is your first time using this specific assay, perform a "cold" run with non-radioactive water to validate your movements and minimize handling time.
Handling the Compound[3][7][8]
Vial Opening: Open the stock vial only inside the fume hood. Tritiated compounds often build up pressure or volatile fractions (HTO) in the headspace during storage.
Aliquoting:
Use positive displacement pipettes if available to prevent dripping.
Never pour from the source vial; always pipette.
Glove Discipline:
Change outer gloves immediately if a splash occurs.
Change outer gloves routinely every 30 minutes during long protocols.
Remove outer gloves inside the hood before touching "clean" surfaces (door handles, notebooks).
Monitoring (The "Invisible" Hazard)
Since GM counters are useless, you must rely on Liquid Scintillation Counting (LSC) .
Protocol:
Wet a filter paper disk or cotton swab with ethanol/water.
Wipe an area of 100 cm².
Place in a scintillation vial with 5-10 mL of cocktail.
Count for 1-2 minutes.
Frequency: Perform wipe tests before starting (baseline), during (if a spill is suspected), and after finishing the experiment.
Waste Management & Disposal
Disposal must strictly follow your institution's Radiation Safety Office (RSO) guidelines. However, the chemical nature of the Spiro-piperidine salt dictates specific segregation.
Waste Stream
Contents
Disposal Container
Solid Dry Waste
Gloves, paper towels, pipette tips, empty vials.[1]
Radioactive Dry Waste Bin (Yellow bag/box).
Liquid Organic
Scintillation fluid, organic solvents (Ethanol/DMSO) containing the compound.
Mixed Waste Carboy (Radioactive + Chemical Hazard). Do not mix with aqueous waste.
Critical Note: Do not dispose of the hydrochloride salt solution down the drain. Even if the radioactivity is below the limit, the chemical toxicity (pharmacological potency) may violate environmental discharge permits.
Emergency Spill Response
Scenario: You spill 1 mL of stock solution inside the hood.
Freeze: Stop moving. Alert nearby personnel.
Assess: Is it on your skin/lab coat?
Yes: Remove contaminated clothing immediately. Wash skin with mild soap and tepid water for 15 minutes. Do not scrub hard (abrasion increases absorption).